LEI105
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1800327-36-9 |
|---|---|
Molecular Formula |
384.48 |
Molecular Weight |
0.0 |
IUPAC Name |
1-[6-(4-methylphenyl)-[1,3]oxazolo[4,5-b]pyridin-2-yl]-6-phenylhexan-1-one |
InChI |
InChI=1S/C25H24N2O2/c1-18-12-14-20(15-13-18)21-16-23-24(26-17-21)27-25(29-23)22(28)11-7-3-6-10-19-8-4-2-5-9-19/h2,4-5,8-9,12-17H,3,6-7,10-11H2,1H3 |
InChI Key |
XDHONXIOZAUYDB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CC3=C(N=C2)N=C(O3)C(=O)CCCCCC4=CC=CC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LEI105; LEI-105; LEI 105; |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of LEI105: A Technical Guide to a Selective Diacylglycerol Lipase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of LEI105, a potent and highly selective reversible inhibitor of diacylglycerol lipase-α (DAGL-α) and diacylglycerol lipase-β (DAGL-β). Developed as a chemical probe for studying the endocannabinoid system, this compound has become an invaluable tool for elucidating the role of 2-arachidonoylglycerol (2-AG) signaling in various physiological and pathophysiological processes. This document details the quantitative inhibitory data, experimental protocols for its characterization, and the signaling pathway in which it acts.
Introduction to this compound
This compound is an α-ketoheterocycle compound identified through a structure-guided approach and comparative chemoproteomics.[1] It was developed to be a significant improvement over its predecessor, LEI104, exhibiting a 40-fold increase in potency for human DAGL-α.[2] As a dual inhibitor of DAGL-α and DAGL-β, the primary enzymes responsible for the biosynthesis of the endocannabinoid 2-AG, this compound allows for the acute and temporal modulation of 2-AG levels in a manner not possible with genetic knockout models.[1] Its high selectivity over other enzymes in the endocannabinoid metabolic pathway, such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), as well as the cannabinoid CB1 receptor, makes it a precise tool for studying DAGL-specific functions.[1]
Quantitative Data: Inhibitory Potency and Selectivity
The inhibitory activity of this compound and its precursor, LEI104, has been quantified across several assay formats. The data below is summarized from the primary literature to facilitate comparison.
| Compound | Target | Assay Type | pIC₅₀ | IC₅₀ (nM) | Source |
| This compound | Human DAGL-α | Colorimetric (p-NPB) | 8.5 ± 0.06 | ~3 | [1] |
| This compound | Human DAGL-α | Competitive ABPP | 7.9 ± 0.08 | 13 | [2] |
| This compound | Mouse DAGL-α | Competitive ABPP (MB064) | 7.5 ± 0.07 | 32 | [1] |
| This compound | Human DAGL-α | Radiometric ([¹⁴C]OAG) | 6.6 | ~250 | [2] |
| LEI104 | Human DAGL-α | Colorimetric (p-NPB) | 7.4 ± 0.05 | ~40 | [1] |
| LEI104 | Human DAGL-α | Competitive ABPP | 6.3 ± 0.1 | 501 | [2] |
Selectivity Profile of this compound: this compound has been demonstrated to be highly selective for DAGLs. At concentrations effective for DAGL inhibition, it does not significantly affect the activity of other key enzymes in the endocannabinoid system, including:
-
Abhydrolase domain-containing protein 6 (ABHD6)
-
Abhydrolase domain-containing protein 12 (ABHD12)
-
Monoacylglycerol lipase (MAGL)
-
Fatty acid amide hydrolase (FAAH)
Furthermore, this compound shows no appreciable affinity for the cannabinoid CB₁ receptor.[1]
Synthesis of this compound
The synthesis of this compound is based on the general procedure for the formation of α-keto-oxazolopyridines. The detailed protocol is available in the supporting information of the primary publication by Baggelaar et al. (2015). A generalized workflow is presented below.
Caption: Generalized synthesis workflow for this compound.
Experimental Protocols
The characterization of this compound involved several key experimental methodologies. Detailed protocols are provided below.
Competitive Activity-Based Protein Profiling (ABPP)
This technique is used to determine the potency and selectivity of an inhibitor in a complex biological sample, such as a brain membrane proteome.
Caption: Workflow for competitive activity-based protein profiling.
Protocol:
-
Proteome Preparation: Mouse brain membrane proteome is prepared by homogenization and ultracentrifugation.
-
Inhibitor Incubation: Aliquots of the proteome are pre-incubated with varying concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.
-
Probe Labeling: A tailor-made activity-based probe for DAGL-α, such as the fluorescently tagged MB064, is added to each sample and incubated for another 30 minutes at 37°C.
-
SDS-PAGE: The reactions are quenched with Laemmli buffer, and the proteins are separated by molecular weight using SDS-PAGE.
-
Fluorescence Scanning: The gel is scanned using a fluorescence scanner to visualize the probe-labeled enzymes.
-
Data Analysis: The fluorescence intensity of the band corresponding to DAGL-α is quantified. The reduction in intensity in the presence of this compound is used to calculate the IC₅₀ value.
Colorimetric DAGL-α Activity Assay
This is a higher-throughput assay that uses a surrogate substrate to measure enzyme activity.
Protocol:
-
Enzyme and Inhibitor Preparation: Recombinant human DAGL-α is incubated with varying concentrations of this compound or vehicle.
-
Substrate Addition: The colorimetric substrate, p-nitrophenylbutyrate (p-NPB), is added to initiate the reaction.
-
Measurement: The hydrolysis of p-NPB by DAGL-α releases p-nitrophenol, which has a yellow color. The absorbance is measured at 405 nm over time using a plate reader.
-
Data Analysis: The rate of p-nitrophenol production is calculated, and the inhibition by this compound is used to determine the IC₅₀ value.
Targeted Lipidomics
This method quantifies the effect of this compound on the levels of endogenous lipids in a cellular context.
Protocol:
-
Cell Culture and Treatment: Neuro2A cells, which express DAGLs, are treated with different concentrations of this compound or vehicle for a defined period.
-
Lipid Extraction: Lipids are extracted from the cells using a suitable organic solvent system (e.g., a modified Bligh-Dyer extraction).
-
LC-MS/MS Analysis: The levels of 2-AG and anandamide (AEA) in the lipid extracts are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with the aid of deuterated internal standards.
-
Data Analysis: The concentration-dependent reduction of 2-AG levels by this compound is determined, while AEA levels are monitored to confirm selectivity.[1]
Signaling Pathway
This compound acts within the endocannabinoid signaling pathway, a crucial neuromodulatory system. DAGL-α is a key enzyme in this pathway, responsible for the on-demand synthesis of 2-AG in postsynaptic neurons.
Caption: this compound inhibits DAGL-α, blocking 2-AG synthesis.
Upon stimulation of a postsynaptic neuron, phospholipase C (PLC) cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) to produce diacylglycerol (DAG). DAGL-α then hydrolyzes DAG to synthesize 2-AG.[3] As a lipophilic molecule, 2-AG is released from the postsynaptic terminal and travels retrogradely across the synapse to activate presynaptic cannabinoid CB₁ receptors. This activation leads to the suppression of neurotransmitter release, thereby modulating synaptic strength.[3] By inhibiting DAGL-α, this compound blocks the production of 2-AG, thus preventing this retrograde signaling cascade.[1]
Conclusion
This compound is a well-characterized and highly selective chemical tool that has significantly advanced the study of the endocannabinoid system. Its reversible nature and high potency make it suitable for a wide range of applications, from in vitro biochemical assays to ex vivo tissue preparations and in vivo studies. This guide provides the core technical information necessary for researchers to effectively utilize this compound in their investigations into the complex roles of 2-AG signaling in health and disease.
References
LEI105: A Technical Guide to its Biological Targets and Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
LEI105 is a potent, selective, and reversible inhibitor of diacylglycerol lipases (DAGL), specifically DAGL-α and DAGL-β.[1][2] These enzymes are responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG), a key signaling molecule in the central nervous system and periphery.[1][3] By inhibiting DAGL, this compound effectively reduces the levels of 2-AG, thereby modulating the endocannabinoid system.[1] This technical guide provides an in-depth overview of the biological targets of this compound, the signaling pathways it modulates, and the experimental methodologies used to characterize its activity.
Biological Targets of this compound
The primary biological targets of this compound are the serine hydrolases, diacylglycerol lipase-α (DAGL-α) and diacylglycerol lipase-β (DAGL-β).
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound against its primary targets has been quantified using various biochemical and cell-based assays. The following table summarizes the key quantitative data.
| Target | Assay Type | Parameter | Value | Reference |
| Human DAGL-α | Radiometric Assay | pIC50 | 7.9 ± 0.08 | [1] |
| Human DAGL-α | Radiometric Assay | IC50 | 13 nM | [1] |
| Mouse Brain DAGL-α | Competitive ABPP | pIC50 | 7.5 ± 0.07 | [1] |
| Mouse Brain DAGL-α | Competitive ABPP | IC50 | 32 nM | [1] |
| Human DAGL-β | Cellular Assay | pIC50 | 7.3 ± 0.07 | [4] |
Signaling Pathways Modulated by this compound
This compound's mechanism of action is centered on the reduction of 2-AG, a primary endogenous ligand for the cannabinoid receptors CB1 and CB2. The decrease in 2-AG levels modulates the downstream signaling cascades initiated by these receptors, most notably the retrograde signaling pathway at synapses.
2-AG Mediated Retrograde Signaling
In the central nervous system, 2-AG acts as a retrograde messenger. It is synthesized in the postsynaptic neuron in response to neuronal activity and travels backward across the synapse to bind to presynaptic CB1 receptors. This activation of CB1 receptors leads to a reduction in neurotransmitter release, a process known as depolarization-induced suppression of inhibition (DSI) or excitation (DSE). This compound, by lowering 2-AG levels, can attenuate this retrograde signaling.
Experimental Protocols
Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is utilized to assess the selectivity and target engagement of inhibitors in a complex proteome.
Methodology:
-
Proteome Preparation: Mouse brain membrane proteomes are prepared by homogenization and ultracentrifugation.
-
Inhibitor Incubation: Aliquots of the proteome are pre-incubated with varying concentrations of this compound or a vehicle control for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
-
Probe Labeling: A broad-spectrum or tailored activity-based probe (e.g., a fluorophosphonate-based probe for serine hydrolases or a specific probe for DAGL) is added to the mixture and incubated for a defined period. This probe covalently labels the active site of enzymes that are not blocked by the inhibitor.
-
SDS-PAGE and Fluorescence Scanning: The reaction is quenched, and proteins are separated by SDS-PAGE. The gel is then scanned using a fluorescence scanner to visualize the labeled enzymes.
-
Data Analysis: The fluorescence intensity of the bands corresponding to the target enzymes is quantified. A decrease in fluorescence intensity in the inhibitor-treated samples compared to the vehicle control indicates target engagement. IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cannabinoid receptor 1 signaling in cardiovascular regulating nuclei in the brainstem: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In Vitro Characterization of LEI105: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LEI105 is a potent and selective inhibitor of diacylglycerol lipase (DAGL), the primary enzyme responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). As a reversible inhibitor, this compound presents a valuable chemical tool for the acute and temporal investigation of the endocannabinoid system's function in neuronal cells. This document provides a comprehensive overview of the in vitro characterization of this compound, including its inhibitory activity, selectivity, and the methodologies used for its assessment.
Introduction
The endocannabinoid system, comprising cannabinoid receptors, endogenous ligands (endocannabinoids), and their metabolic enzymes, is a critical regulator of numerous physiological processes. 2-Arachidonoylglycerol (2-AG) is a key endocannabinoid that modulates synaptic transmission and inflammation. The synthesis of 2-AG is primarily catalyzed by two isoforms of diacylglycerol lipase, DAGL-α and DAGL-β. The development of selective inhibitors for these enzymes is crucial for understanding the therapeutic potential of targeting 2-AG signaling. This compound has been identified as a highly selective and reversible inhibitor of DAGL, making it an invaluable tool for pharmacological research.
Quantitative Inhibitory Activity
The inhibitory potency of this compound against diacylglycerol lipase alpha (DAGL-α) and diacylglycerol lipase beta (DAGL-β) has been determined using various in vitro assays. The half-maximal inhibitory concentration (IC50) and the negative logarithm of the IC50 (pIC50) values are summarized below.
| Target | Assay Type | IC50 (nM) | pIC50 | Reference |
| DAGL-α | Competitive Activity-Based Protein Profiling (ABPP) | 32 | 7.5 ± 0.07 | [1] |
| DAGL-α | Glycerol-Based Natural Substrate Assay | 13 | 7.9 ± 0.08 | [1] |
| DAGL-β | Competitive Activity-Based Protein Profiling (ABPP) | ~32 | Not Reported | [1] |
Experimental Protocols
Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is a powerful chemical proteomic technique used to assess the potency and selectivity of enzyme inhibitors in complex biological samples. This method relies on the competition between an inhibitor of interest (this compound) and a broad-spectrum, activity-based probe that covalently labels the active site of a class of enzymes.
Methodology:
-
Sample Preparation: Mouse brain membrane proteomes are prepared by homogenization of brain tissue in a suitable buffer (e.g., Tris-HCl) followed by ultracentrifugation to pellet the membranes. The protein concentration of the membrane fraction is determined using a standard protein assay (e.g., BCA assay).
-
Inhibitor Incubation: Aliquots of the membrane proteome are pre-incubated with varying concentrations of this compound (or vehicle control) for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for target engagement.
-
Probe Labeling: A fluorescently tagged, broad-spectrum serine hydrolase probe (e.g., MB064) is added to the samples and incubated for a specific duration (e.g., 15 minutes) to label the active DAGL enzymes that have not been inhibited by this compound.
-
Reaction Quenching and Sample Preparation for Electrophoresis: The labeling reaction is quenched by the addition of a denaturing loading buffer (e.g., Laemmli buffer) and heating.
-
Gel Electrophoresis and Imaging: The proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The fluorescently labeled enzymes are visualized using a fluorescence gel scanner.
-
Data Analysis: The intensity of the fluorescent band corresponding to DAGL is quantified. The reduction in fluorescence intensity in the presence of this compound is used to determine the dose-dependent inhibition and calculate the IC50 value.
Competitive ABPP Workflow for this compound
Glycerol-Based Natural Substrate Assay
This assay directly measures the enzymatic activity of DAGL by quantifying the production of glycerol, a byproduct of the hydrolysis of its natural substrate, 2-arachidonoylglycerol.
Methodology:
-
Enzyme and Inhibitor Preparation: Recombinant human DAGL-α is used as the enzyme source. A dilution series of this compound is prepared in a suitable buffer.
-
Enzyme-Inhibitor Pre-incubation: The enzyme is pre-incubated with the different concentrations of this compound (or vehicle) for a specified time to allow for binding.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the natural substrate, 1-stearoyl-2-arachidonoyl-sn-glycerol.
-
Reaction Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a set period, allowing for the enzymatic conversion of the substrate.
-
Detection of Glycerol: The amount of glycerol produced is measured using a commercially available fluorescence-based glycerol detection kit. This typically involves a series of coupled enzymatic reactions that result in a fluorescent product.
-
Data Analysis: The fluorescence signal is proportional to the amount of glycerol produced and thus to the DAGL activity. The inhibition of DAGL activity at different this compound concentrations is used to generate a dose-response curve and calculate the IC50 value.
Natural Substrate Assay Workflow
Signaling Pathway Context
This compound exerts its effects by inhibiting the biosynthesis of the endocannabinoid 2-AG. This signaling pathway is initiated by the activation of G-protein coupled receptors (GPCRs), such as the metabotropic glutamate receptor (mGluR), leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG is then converted to 2-AG by DAGL, the enzyme inhibited by this compound. 2-AG acts as a retrograde messenger, activating presynaptic cannabinoid receptor 1 (CB1), which in turn suppresses neurotransmitter release.
This compound's Role in the Endocannabinoid Signaling Pathway
Selectivity and Reversibility
A key feature of this compound is its high selectivity for DAGL over other endocannabinoid-related hydrolases, such as ABHD6.[1] This selectivity is crucial for attributing its pharmacological effects specifically to the inhibition of 2-AG biosynthesis. Furthermore, studies have demonstrated that this compound is a reversible inhibitor of DAGL-α.[1] This was shown by size exclusion chromatography, where the enzyme's activity was restored after the removal of this compound, in contrast to irreversible inhibitors.[1] The reversibility allows for more precise temporal control in experiments investigating the dynamics of the endocannabinoid system.
Conclusion
This compound is a well-characterized in vitro tool for the study of the endocannabinoid system. Its high potency, selectivity, and reversible nature of inhibition of DAGL make it a superior chemical probe compared to less selective or irreversible inhibitors. The data and protocols presented in this guide provide a foundation for researchers to effectively utilize this compound in their investigations into the physiological and pathophysiological roles of 2-AG signaling.
References
LEI105: A Technical Whitepaper on Preliminary Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
LEI105 is a potent and selective reversible inhibitor of diacylglycerol lipases α and β (DAGLα and DAGLβ), the primary enzymes responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting DAGL activity, this compound effectively reduces the levels of 2-AG, a key signaling molecule in the endocannabinoid system. This targeted modulation of the endocannabinoid pathway presents a promising therapeutic strategy for a variety of pathological conditions. This technical guide provides a comprehensive overview of the preliminary efficacy studies of this compound, focusing on its biochemical activity, cellular effects, and the underlying mechanism of action. While in vivo efficacy data in animal models of disease are not yet publicly available, the preclinical in vitro and cellular data strongly support its potential as a pharmacological tool and a lead compound for drug development.
Core Efficacy Data
The preliminary efficacy of this compound has been primarily established through a series of in vitro and cell-based assays demonstrating its potent and selective inhibition of DAGL enzymes and the subsequent functional consequences.
Table 1: In Vitro Inhibitory Activity of this compound against Diacylglycerol Lipases
| Target Enzyme | Assay Type | Substrate | pIC50 (Mean ± SEM) | Reference |
| Human DAGLα | Fluorescence-based | 1-stearoyl-2-arachidonoyl-sn-glycerol | 7.9 ± 0.08 (n=4) | [1] |
| Human DAGLα | Radiometric | 1-[¹⁴C]oleoyl-2-arachidonoyl-sn-glycerol | 6.6 (n=2) | [1] |
| Mouse DAGLα | Activity-Based Protein Profiling (ABPP) | MB064 (ABP) | 7.5 ± 0.07 (n=3) | [1] |
| Human DAGLβ | Activity-Based Protein Profiling (ABPP) | MB064 (ABP) | 7.3 ± 0.07 | [1] |
Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Measured Effect | Concentration Dependence | Reference |
| Neuro2A (mouse neuroblastoma) | Targeted Lipidomics | Reduction of 2-AG levels | Concentration-dependent | [1] |
| Neuro2A (mouse neuroblastoma) | Targeted Lipidomics | No effect on anandamide levels | - | [1] |
| PC3 (human prostate cancer) | Targeted Lipidomics | Reduction of arachidonic acid levels | Yes | [1] |
Mechanism of Action: Modulation of the Endocannabinoid Signaling Pathway
This compound exerts its effects by directly inhibiting the activity of DAGLα and DAGLβ. These enzymes are critical for the "on-demand" synthesis of the endocannabinoid 2-AG from diacylglycerol (DAG) in the postsynaptic neuron. The synthesized 2-AG then acts as a retrograde messenger, traveling back to the presynaptic terminal to activate cannabinoid type 1 (CB1) receptors. This activation leads to a reduction in neurotransmitter release, thereby modulating synaptic transmission.
By inhibiting DAGL, this compound effectively dampens this retrograde signaling pathway by reducing the available 2-AG. This mechanism provides a precise way to modulate endocannabinoid tone in specific brain regions and physiological contexts where DAGL activity is prominent.
Caption: Mechanism of action of this compound in the endocannabinoid signaling pathway.
Experimental Protocols
Fluorescence-Based DAGLα Inhibition Assay
This real-time assay measures the conversion of the natural substrate 1-stearoyl-2-arachidonoyl-sn-glycerol to 2-AG by recombinant human DAGLα. The assay relies on a fluorescent probe that detects the product formation. This compound was pre-incubated with the enzyme before the addition of the substrate, and the fluorescence signal was monitored over time to determine the rate of inhibition. pIC50 values were calculated from concentration-response curves.[1]
Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP was used to assess the potency and selectivity of this compound against endogenous DAGLα in mouse brain membrane proteome and human DAGLβ in cell lysates. This technique utilizes an activity-based probe (ABP), MB064, which covalently binds to the active site of DAGL enzymes. The proteome was pre-incubated with varying concentrations of this compound before the addition of the ABP. The degree of inhibition was quantified by measuring the reduction in probe labeling of the target enzyme via gel electrophoresis and fluorescence scanning. The high selectivity of this compound was demonstrated by the lack of inhibition of other serine hydrolases at concentrations that effectively block DAGL activity.[1]
Caption: Experimental workflow for competitive Activity-Based Protein Profiling (ABPP).
Targeted Lipidomics
To confirm the cellular activity of this compound, targeted lipidomics was performed on Neuro2A and PC3 cells. Cells were treated with different concentrations of this compound. After treatment, lipids were extracted, and the levels of 2-AG, anandamide, and arachidonic acid were quantified using liquid chromatography-mass spectrometry (LC-MS). This method allowed for the direct measurement of the effect of DAGL inhibition on the levels of key endocannabinoids and their metabolites in a cellular context.[1]
Conclusion and Future Directions
The preliminary efficacy studies of this compound have robustly demonstrated its character as a potent, selective, and reversible inhibitor of DAGLα and DAGLβ. The in vitro and cellular data clearly indicate that this compound can effectively reduce the biosynthesis of the endocannabinoid 2-AG, a critical mediator of synaptic function. This mechanism of action holds significant therapeutic potential for neurological and inflammatory disorders where the endocannabinoid system is dysregulated.
The logical next step in the evaluation of this compound is to conduct in vivo efficacy studies in relevant animal models of disease, such as models of chronic pain, anxiety, and neuroinflammation. Such studies will be crucial to translate the promising preclinical biochemical and cellular findings into tangible therapeutic benefits. Furthermore, pharmacokinetic and toxicological studies will be necessary to establish a comprehensive safety and dosing profile for potential clinical development. The data presented in this whitepaper provide a strong rationale for the continued investigation of this compound as a novel therapeutic agent.
References
In-depth Technical Guide: Pharmacokinetics and Pharmacodynamics of LEI105
Notice: Publicly available information on a compound designated "LEI105" is exceptionally limited. Extensive searches have revealed that this identifier primarily corresponds to a rifamycin derivative, specifically 4-deoxy-4'-methylpyrido[1',2'-1,2]imidazo[5,4 C]rifamycin SV, which was investigated in the 1980s. There is no evidence of recent clinical development or substantial research on this compound under the identifier this compound in publicly accessible scientific literature or clinical trial registries. This guide, therefore, summarizes the sparse historical data available for this specific rifamycin derivative.
Overview
This compound, also referred to as L/105, is a semisynthetic derivative of rifamycin SV. Research from the early 1980s characterized it as a potent antibacterial agent with notably poor gastrointestinal absorption.[1][2] This property positioned it as a candidate for the treatment of intestinal infections, as the drug would be concentrated in the gut with minimal systemic exposure.
Pharmacokinetics
The core feature of this compound's pharmacokinetic profile is its limited systemic absorption after oral administration. The available data, derived from animal studies, is summarized below.
Table 1: Summary of Preclinical Pharmacokinetic Parameters for this compound
| Species | Dose | Administration Route | Key Findings | Reference |
| Rat | 100 mg/kg | Oral | - Practically no absorption observed.- No significant serum or tissue levels detected. | [1] |
| Dog | 25 mg/kg (single dose) | Oral | - No traces of the compound detected in the serum. | [1] |
| Dog | 10 mg/kg/day (8 days) | Oral | - No traces of the compound detected in the serum. | [1] |
Experimental Protocols
-
Animal Models: Studies were conducted in rats and dogs to assess the absorption and distribution of this compound.[1]
-
Drug Administration: The compound was administered orally.[1]
-
Sample Analysis: While specific analytical methods were not detailed in the accessible abstracts, techniques common for that era, such as high-performance liquid chromatography (HPLC), would have likely been used to measure drug concentrations in serum, tissues, urine, and feces.
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: this compound is "practically not absorbed" from the gastrointestinal tract following oral administration in both rats and dogs.[1] This is a defining characteristic of the compound.
-
Distribution: Consistent with its poor absorption, no significant tissue levels of this compound were found in rats.[1]
-
Metabolism: The extent and pathways of metabolism for this compound are not described in the available literature.
-
Excretion: The primary route of elimination for this compound is through the feces. In rats, over 50% of the administered oral dose was recovered in the feces within 72 hours. Only trace amounts were found in the urine, further supporting the lack of systemic absorption.[1]
Logical Flow of this compound Pharmacokinetics
Caption: Oral administration and subsequent fecal elimination of this compound.
Pharmacodynamics
Detailed pharmacodynamic data for this compound, such as receptor binding affinities, IC50/EC50 values against specific bacterial enzymes, or mechanism of action studies, are not available in the public domain. As a rifamycin derivative, its antibacterial activity is presumed to occur through the inhibition of bacterial DNA-dependent RNA polymerase.
Table 2: Summary of Pharmacodynamic Information for this compound
| Parameter | Finding | Reference |
| Mechanism of Action | Presumed to be inhibition of bacterial DNA-dependent RNA polymerase. | Inferred from rifamycin class |
| In Vitro Activity | Described as "highly active" against bacteria. | [2] |
| In Vivo Efficacy | Potentially effective for intestinal infections due to high concentration in the gut. | [2] |
Experimental Protocols
The abstracts from the 1980s mention that the compounds were tested for antibacterial activity, but specific protocols such as minimum inhibitory concentration (MIC) assays were not detailed.[2]
Signaling Pathway (Hypothesized)
The mechanism of action for rifamycins is well-established. They bind to the β-subunit of bacterial DNA-dependent RNA polymerase, which in turn blocks the initiation of transcription, leading to bacterial cell death.
Caption: Hypothesized mechanism of action for this compound.
Conclusion
The available data on this compound (4-deoxy-4'-methylpyrido[1',2'-1,2]imidazo[5,4 C]rifamycin SV) is dated and sparse. The primary characteristic of this compound is its poor systemic absorption, which makes it a potential candidate for treating gastrointestinal infections. However, without recent studies, its clinical relevance, detailed pharmacodynamic properties, and safety profile remain unknown. The information presented here is based on a small number of publications from the 1980s and should be interpreted with caution. Further research would be necessary to fully characterize the pharmacokinetic and pharmacodynamic properties of this compound according to modern standards.
References
- 1. The synthesis of 4-deoxypyrido[1',2'-1,2]imidazo[5,4-c]rifamycin SV derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Deoxypyrido[1',2':1,2]imidazo[5,4-c]rifamycin SV derivatives. A new series of semisynthetic rifamycins with high antibacterial activity and low gastroenteric absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: Solubility and Stability Testing of LEI105
An Essential Overview for Researchers, Scientists, and Drug Development Professionals
Introduction
A comprehensive understanding of a drug candidate's solubility and stability is fundamental to its successful development. These physicochemical properties are critical determinants of a compound's bioavailability, manufacturability, and shelf-life. This technical guide provides a detailed overview of the core methodologies and data considerations for the solubility and stability testing of the investigational compound LEI105. The information presented herein is intended to support researchers, scientists, and drug development professionals in designing and executing robust experimental protocols and interpreting the resulting data.
I. Solubility Assessment of this compound
A drug's aqueous solubility is a crucial factor influencing its absorption and, consequently, its oral bioavailability. Poor solubility can lead to low and variable drug exposure, posing a significant challenge for formulation development.
Table 1: Representative Solubility Data for a Novel Compound
| Parameter | Method | Medium | Temperature (°C) | Solubility (µg/mL) | Remarks |
| Kinetic Solubility | High-Throughput Screening (e.g., Nephelometry) | Phosphate Buffered Saline (PBS), pH 7.4 | 25 | 5.2 | Initial rapid assessment. |
| Thermodynamic Solubility | Shake-Flask Method | Simulated Gastric Fluid (SGF), pH 1.2 | 37 | > 200 | Indicates good solubility in acidic conditions. |
| Thermodynamic Solubility | Shake-Flask Method | Simulated Intestinal Fluid (SIF), pH 6.8 | 37 | 8.9 | Suggests pH-dependent solubility. |
| Formulated Solubility | In-situ analysis | 10% Solutol HS 15 in water | 25 | 150.7 | Demonstrates potential for solubility enhancement. |
Experimental Protocols for Solubility Determination
1. Kinetic Solubility Assay (High-Throughput Screening)
-
Principle: This method provides a rapid assessment of a compound's solubility by measuring the turbidity that results from its precipitation out of a solution.
-
Methodology:
-
Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Add a small aliquot of the stock solution to an aqueous buffer (e.g., PBS, pH 7.4) in a microplate format.
-
Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.
-
Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.
-
The concentration at which precipitation is first observed is reported as the kinetic solubility.
-
2. Thermodynamic Solubility Assay (Shake-Flask Method)
-
Principle: This gold-standard method determines the equilibrium solubility of a compound in a specific medium.
-
Methodology:
-
Add an excess amount of solid this compound to a vial containing the desired aqueous medium (e.g., water, SGF, SIF).
-
Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).
-
After incubation, filter or centrifuge the suspension to remove any undissolved solid.
-
Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
II. Stability Testing of this compound
Stability testing is crucial for determining a drug substance's shelf-life and identifying potential degradation products. These studies are performed under various environmental conditions to assess how the quality of the drug substance varies over time.
Table 2: Representative Stability Data for a Novel Compound
| Study Type | Condition | Duration | Assay (%) | Total Degradants (%) | Remarks |
| Solid-State (Long-Term) | 25°C / 60% RH | 12 Months | 99.5 | 0.45 | Stable under ambient conditions. |
| Solid-State (Accelerated) | 40°C / 75% RH | 6 Months | 98.2 | 1.75 | Minor degradation under stress. |
| Solution (Aqueous, pH 4) | 25°C | 2 Weeks | 99.1 | 0.85 | Relatively stable in acidic solution. |
| Solution (Aqueous, pH 9) | 25°C | 2 Weeks | 85.3 | 14.7 | Significant degradation in alkaline solution. |
| Photostability | ICH Q1B Option II | - | 92.1 | 7.8 | Potential for photodegradation. |
Experimental Protocols for Stability Testing
1. Solid-State Stability Studies
-
Principle: To evaluate the stability of the solid drug substance under defined temperature and humidity conditions.
-
Methodology:
-
Store accurately weighed samples of this compound in appropriate containers (e.g., glass vials) under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions as per ICH guidelines.
-
At specified time points (e.g., 0, 3, 6, 9, 12 months), withdraw samples.
-
Analyze the samples for appearance, assay (potency), and degradation products using a validated stability-indicating HPLC method.
-
2. Solution Stability Studies
-
Principle: To assess the stability of this compound in solution under various conditions, which is relevant for liquid formulation development and during manufacturing processes.
-
Methodology:
-
Prepare solutions of this compound in relevant solvents and buffers (e.g., aqueous buffers at different pH values, formulation vehicles).
-
Store the solutions at different temperatures (e.g., 5°C, 25°C, 40°C).
-
At predetermined time intervals, collect aliquots and analyze for assay and degradation products by HPLC.
-
3. Photostability Testing
-
Principle: To determine if the drug substance is sensitive to light exposure.
-
Methodology:
-
Expose solid or solution samples of this compound to a light source that meets the ICH Q1B guideline requirements (a combination of cool white fluorescent and near-ultraviolet lamps).
-
A dark control sample should be stored under the same conditions but protected from light.
-
After the specified exposure period, analyze both the exposed and dark control samples for assay and degradation products.
-
III. Visualizing Experimental Workflows and Pathways
Workflow for Solubility and Stability Assessment
The following diagram illustrates a typical workflow for characterizing the solubility and stability of a new chemical entity like this compound.
Caption: A streamlined workflow for the solubility and stability assessment of a novel compound.
Hypothetical Signaling Pathway for this compound
Assuming this compound is an inhibitor of a kinase, for instance, the following diagram illustrates a simplified signaling cascade that it might modulate.
Caption: A hypothetical signaling pathway illustrating the inhibitory action of this compound on Kinase B.
Conclusion
The systematic evaluation of solubility and stability is an indispensable component of the drug development process. While specific data for "this compound" is not publicly available, the experimental protocols and data presentation formats outlined in this guide provide a robust framework for the comprehensive characterization of any novel drug candidate. Adherence to these principles will enable researchers to build a solid foundation of physicochemical data, thereby facilitating informed decision-making throughout the development lifecycle, from lead optimization to formulation design and regulatory submission.
The α-Ketoheterocycle LEI105 and its Analogues: A Deep Dive into Diacylglycerol Lipase Inhibition
A Technical Guide for Researchers and Drug Development Professionals
The endocannabinoid system, a crucial regulator of numerous physiological processes, is modulated by the production of signaling lipids, prominent among them being 2-arachidonoylglycerol (2-AG). The primary enzyme responsible for the biosynthesis of 2-AG in the central nervous system is diacylglycerol lipase α (DAGLα). Its inhibition presents a promising therapeutic strategy for a range of pathological conditions, including neuroinflammation and metabolic disorders.[1][2][3] This technical guide provides a comprehensive review of the literature on LEI105, a potent and selective inhibitor of DAGLα, and its analogues, with a focus on their structure-activity relationships (SAR), experimental evaluation, and the underlying signaling pathways.
Quantitative Analysis of this compound Analogues
The exploration of α-ketoheterocycle-based inhibitors has yielded significant insights into the structural requirements for potent DAGLα inhibition. A systematic analysis of analogues of this compound, where modifications were made to the heterocyclic core, the acyl chain, and various substituent groups, has provided a clear picture of the SAR for this class of compounds.[1][2][3]
Table 1: Structure-Activity Relationship of the Heterocyclic Scaffold in this compound Analogues
| Heterocyclic Scaffold | pIC50 (DAGLα) |
| Oxazolo[4,5-b]pyridine | 7.9 |
| Benzoxazole | 7.2 |
| Oxazole | 6.8 |
| Thiazole | 6.5 |
| Imidazole | < 5.0 |
Data synthesized from Janssen et al. (2015).[1][2][3]
Table 2: Influence of Acyl Chain Length and Terminus on Inhibitory Potency
| Acyl Chain Characteristics | pIC50 (DAGLα) |
| C6-phenyl | 7.9 |
| C7-phenyl | 8.1 |
| C8-phenyl | 8.0 |
| C9-phenyl | 7.8 |
| C6-alkyl | 6.5 |
| C8-alkyl | 6.7 |
Data synthesized from Janssen et al. (2015).[1][2][3]
Table 3: Effect of Substituents on the Oxazole Ring
| Substituent at meta-position | pIC50 (DAGLα) |
| -H | 7.9 |
| -F | 8.1 |
| -Cl | 8.2 |
| -Br | 8.2 |
| -CH3 | 7.7 |
Data synthesized from Janssen et al. (2015).[1][2][3]
Key Experimental Protocols
The characterization of this compound and its analogues has been underpinned by robust biochemical assays. The following sections detail the methodologies for the synthesis of the α-ketoheterocycle core and the subsequent biological evaluation of these compounds.
General Synthesis of α-Ketoheterocycles
The synthesis of the α-ketoheterocycle inhibitors generally involves a multi-step process. A key step is the coupling of a heterocyclic carboxylic acid with a suitable acyl chain precursor.
Step 1: Activation of the Heterocyclic Carboxylic Acid The heterocyclic carboxylic acid (e.g., oxazolo[4,5-b]pyridine-2-carboxylic acid) is activated to form a more reactive species. This is typically achieved by converting the carboxylic acid to an acid chloride using reagents like oxalyl chloride or thionyl chloride in an inert solvent such as dichloromethane (DCM) at room temperature.
Step 2: Grignard Reagent Formation In a separate flask, a Grignard reagent is prepared from the corresponding alkyl or arylalkyl halide (e.g., 1-bromo-6-phenylhexane) by reacting it with magnesium turnings in a dry ether solvent like diethyl ether or tetrahydrofuran (THF) under an inert atmosphere.
Step 3: Coupling Reaction The activated heterocyclic carboxylic acid is then reacted with the prepared Grignard reagent at low temperatures (typically -78 °C) to form the desired α-ketoheterocycle. The reaction is quenched with a proton source, such as saturated aqueous ammonium chloride, and the product is extracted and purified using column chromatography.
DAGLα Activity Assay
The inhibitory potency of the synthesized compounds against DAGLα is determined using a colorimetric assay.[1]
Materials:
-
Recombinant human DAGLα
-
Diacylglycerol substrate (e.g., 1-stearoyl-2-arachidonoyl-sn-glycerol)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 150 mM NaCl and 1 mM EDTA)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
Test compounds (this compound analogues) dissolved in DMSO
Procedure:
-
The test compounds are serially diluted in DMSO and pre-incubated with the recombinant DAGLα in the assay buffer for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37 °C).
-
The enzymatic reaction is initiated by the addition of the diacylglycerol substrate.
-
The reaction is allowed to proceed for a set time (e.g., 20 minutes) at 37 °C.
-
The reaction is stopped, and the amount of free thiol produced from the hydrolysis of the substrate is quantified by adding DTNB. The resulting colorimetric change is measured using a plate reader at a wavelength of 412 nm.
-
The percentage of inhibition is calculated relative to a control reaction containing only DMSO. IC50 values are then determined by fitting the dose-response data to a sigmoidal curve.
Visualizing the Molecular Landscape
To better understand the context of this compound's action and the experimental approaches to its study, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: Biosynthesis pathway of 2-AG and the inhibitory action of this compound.
Caption: General workflow for the synthesis and evaluation of this compound analogues.
References
- 1. Comprehensive Analysis of Structure Activity Relationships of α-Ketoheterocycles as sn-1-Diacylglycerol Lipase α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive Analysis of Structure-Activity Relationships of α-Ketoheterocycles as sn-1-Diacylglycerol Lipase α Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research-portal.uu.nl [research-portal.uu.nl]
Methodological & Application
Application Notes and Protocols for LEI105 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
LEI105 is a potent and reversible inhibitor of diacylglycerol lipase alpha (DAGL-α), a key enzyme in the endocannabinoid system responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1] Dysregulation of the endocannabinoid system has been implicated in various pathological conditions, making DAGL-α an attractive therapeutic target. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on DAGL-α activity and downstream signaling pathways.
Quantitative Data Summary
The inhibitory activity of this compound on DAGL-α has been characterized in both biochemical and cellular assays. The following table summarizes the reported half-maximal inhibitory concentration (pIC50) values.
| Assay Type | Target | Substrate | pIC50 (n) | Reference |
| Real-time fluorescence-based assay | Recombinant human DAGL-α | 1-stearoyl-2-arachidonoyl-sn-glycerol | 7.9 ± 0.08 (4) | [1] |
| Radiometric assay | Recombinant human DAGL-α | 1-[14C]oleoyl-2-arachidonoyl-sn-glycerol | 6.6 (2) | [1] |
| Competitive Activity-Based Protein Profiling | Mouse brain membrane proteome DAGL-α | MB064 (fluorescent probe) | 7.5 ± 0.07 (3) | [1] |
Signaling Pathway
This compound exerts its effects by inhibiting DAGL-α, which is a central node in the endocannabinoid signaling pathway. The following diagram illustrates the simplified signaling cascade affected by this compound.
Caption: Simplified signaling pathway illustrating the inhibitory action of this compound on DAGL-α.
Experimental Protocols
Protocol 1: Cell Culture and Maintenance
This protocol describes the general procedure for culturing cells suitable for studying the effects of this compound. Specific cell lines (e.g., HEK293T overexpressing DAGL-α, neuronal cell lines) should be chosen based on the experimental objectives.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Aspirate old media from a confluent flask of cells.
-
Wash the cells with PBS.
-
Add Trypsin-EDTA and incubate for 2-5 minutes to detach the cells.
-
Neutralize trypsin with complete media (DMEM + 10% FBS + 1% Penicillin-Streptomycin).
-
Centrifuge the cell suspension and resuspend the pellet in fresh complete media.
-
Count the cells and seed them into new culture vessels at the desired density.
-
-
Cell Maintenance:
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Change the culture medium every 2-3 days.
-
Passage the cells when they reach 80-90% confluency.
-
Protocol 2: In Vitro Inhibition of DAGL-α in Cultured Cells
This protocol outlines a method to assess the inhibitory effect of this compound on endogenous or overexpressed DAGL-α activity in a cellular context.
Materials:
-
Cultured cells (e.g., HEK293T-hDAGL-α) seeded in appropriate plates
-
This compound stock solution (in DMSO)
-
Opti-MEM or serum-free medium
-
Cell lysis buffer
-
2-AG measurement kit (e.g., ELISA or LC-MS/MS based)
-
Plate reader or LC-MS/MS instrument
Procedure:
-
Cell Plating: Seed cells in a 24-well plate at a density that will result in ~90% confluency on the day of the experiment.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free media. Include a vehicle control (DMSO).
-
Aspirate the culture medium and wash the cells with PBS.
-
Add the this compound dilutions or vehicle control to the respective wells.
-
Incubate for the desired pre-treatment time (e.g., 30 minutes).
-
-
Stimulation (Optional): If studying stimulated 2-AG production, add a stimulus (e.g., a GPCR agonist) to the wells and incubate for the appropriate time.
-
Cell Lysis and 2-AG Measurement:
-
Aspirate the medium and wash the cells with cold PBS.
-
Lyse the cells according to the manufacturer's protocol for the 2-AG measurement kit.
-
Measure the 2-AG levels using the appropriate detection method.
-
-
Data Analysis: Normalize the 2-AG levels to the vehicle control and plot the results against the this compound concentration to determine the IC50 value.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for testing the efficacy of this compound in a cell-based assay.
Caption: General experimental workflow for assessing this compound activity in cell culture.
Drug Development Applications
This compound serves as a valuable research tool and a potential starting point for the development of therapeutics targeting the endocannabinoid system. Its application in cell culture models is a critical step in the drug discovery pipeline.[2][3]
-
Target Validation: Cellular assays using this compound can help validate DAGL-α as a therapeutic target for various diseases.
-
Lead Optimization: The protocols described can be adapted to screen and characterize other potential DAGL-α inhibitors, aiding in the identification of compounds with improved potency and selectivity.
-
Mechanism of Action Studies: By inhibiting 2-AG production, this compound can be used to dissect the downstream consequences of endocannabinoid signaling in different cell types and disease models.
These protocols and application notes provide a framework for the utilization of this compound in cell culture experiments. Researchers are encouraged to adapt and optimize these methods to suit their specific experimental needs and cell systems.
References
Application Note & Protocols: Analytical Methods for LEI105 Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive overview of analytical methods for the quantification of LEI105, a novel small molecule inhibitor of the hypothetical Kinase-X (KX) signaling pathway. Accurate and robust quantification of this compound in biological matrices is critical for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies throughout the drug development pipeline. This application note details three distinct methodologies for this compound quantification: a high-sensitivity LC-MS/MS method for plasma and tissue samples, a competitive ELISA for high-throughput screening, and a high-content imaging-based Cellular Thermal Shift Assay (CETSA) for measuring target engagement in a cellular context.
This compound Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and reproducibility.[1][2][3] This section provides a detailed protocol for the analysis of this compound in human plasma.
Experimental Protocol
1.1.1. Materials and Reagents
-
This compound reference standard
-
This compound-d4 (internal standard, IS)
-
Human plasma (K2-EDTA)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Solid Phase Extraction (SPE) cartridges
1.1.2. Sample Preparation: Solid Phase Extraction (SPE) Solid-phase extraction is employed to remove matrix components and concentrate the analyte, thereby enhancing sensitivity and selectivity.[4][5]
-
Spike: To 100 µL of human plasma, add 10 µL of this compound-d4 internal standard (100 ng/mL in 50% MeOH). For calibration standards and quality controls (QCs), add 10 µL of the corresponding this compound working solution. For blank samples, add 10 µL of 50% MeOH.
-
Vortex: Gently vortex the samples for 10 seconds.
-
Condition SPE Plate: Condition a mixed-mode SPE plate with 1 mL of MeOH followed by 1 mL of water.
-
Load: Load the plasma samples onto the SPE plate.
-
Wash: Wash the plate with 1 mL of 5% MeOH in water, followed by 1 mL of 20% MeOH in water.
-
Elute: Elute this compound and the IS with 500 µL of 5% formic acid in ACN.
-
Evaporate: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (95% Water: 5% ACN with 0.1% FA).
LC-MS/MS Instrumental Conditions
-
LC System: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent
-
Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
This compound: 450.2 -> 250.1 (Quantifier), 450.2 -> 180.1 (Qualifier)
-
This compound-d4: 454.2 -> 254.1
-
Data Presentation: Method Validation Summary
The method was validated according to FDA guidelines for bioanalytical method validation.[6][7][8]
| Parameter | Result | Acceptance Criteria |
| Linear Range | 0.1 - 100 ng/mL | r² ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | Accuracy: ±20%, Precision: ≤20% |
| Accuracy (QCs) | 95.2% - 103.5% | ±15% of nominal value |
| Precision (QCs) | 3.4% - 8.1% (CV) | ≤15% |
| Matrix Effect | 1.05 (normalized to IS) | CV ≤ 15% |
| Recovery | > 85% | Consistent and reproducible |
| Stability (Freeze-Thaw, 3 cycles) | 96.8% of nominal | ±15% of nominal |
| Stability (Short-term, 24h at RT) | 98.2% of nominal | ±15% of nominal |
Workflow Diagram
This compound Quantification by Competitive ELISA
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a suitable method for the high-throughput quantification of this compound, particularly in early drug discovery for screening purposes.[9] This format is ideal for small molecules as they only possess a single antigenic determinant.[9]
Experimental Protocol
2.1.1. Materials and Reagents
-
Anti-LEI105 monoclonal antibody
-
This compound-HRP conjugate
-
96-well microplate pre-coated with a capture antibody (e.g., anti-mouse IgG)
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay buffer (PBS with 1% BSA)
2.1.2. Assay Procedure
-
Standard/Sample Preparation: Prepare a serial dilution of this compound standards in the assay buffer. Dilute unknown samples to fall within the linear range of the assay.
-
Antibody Incubation: Add 50 µL of the anti-LEI105 monoclonal antibody to each well and incubate for 1 hour at 37°C.
-
Wash: Wash the plate 3 times with wash buffer.
-
Competitive Reaction: Add 50 µL of this compound standards or samples and 50 µL of this compound-HRP conjugate to each well. Incubate for 1 hour at 37°C.
-
Wash: Wash the plate 5 times with wash buffer.
-
Substrate Incubation: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Read Plate: Read the absorbance at 450 nm using a microplate reader.
Data Presentation: Assay Performance
| Parameter | Result |
| Assay Range | 1 - 500 ng/mL |
| IC50 | ~25 ng/mL |
| Lower Limit of Detection (LLOD) | 1 ng/mL |
| Intra-assay Precision | < 10% (CV) |
| Inter-assay Precision | < 15% (CV) |
Workflow Diagram
This compound Target Engagement by High-Content Imaging (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful method to assess the engagement of a drug with its target in a cellular environment.[10][11][12] Ligand binding stabilizes the target protein, leading to a higher melting temperature. This change can be quantified using high-content imaging.[10][11]
Experimental Protocol
3.1.1. Materials and Reagents
-
MCF-7 cells (or other relevant cell line)
-
Anti-KX primary antibody
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)
-
Hoechst 33342 (for nuclear staining)
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Bovine Serum Albumin (BSA)
3.1.2. Assay Procedure
-
Cell Culture: Seed MCF-7 cells in a 96-well imaging plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a dose-response of this compound or vehicle control for 1 hour at 37°C.
-
Heat Shock: Place the plate in a thermal cycler and heat to a range of temperatures (e.g., 40-65°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
Fix and Permeabilize: Fix the cells with 4% PFA for 15 minutes, then permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Block with 3% BSA in PBS for 1 hour.
-
Antibody Staining: Incubate with anti-KX primary antibody overnight at 4°C, followed by the fluorescently labeled secondary antibody and Hoechst for 1 hour at room temperature.
-
Imaging: Acquire images using a high-content imaging system.
Data Presentation: Isothermal Dose-Response
At a fixed temperature (e.g., 58°C), the concentration of this compound required to stabilize 50% of the KX protein (EC50) can be determined.
| Parameter | Result |
| Temperature of Aggregation (Tagg) - Vehicle | 54°C |
| Temperature of Aggregation (Tagg) - 10 µM this compound | 62°C |
| Thermal Shift (ΔTagg) | 8°C |
| Isothermal EC50 (at 58°C) | 1.2 µM |
Signaling Pathway and Experimental Logic
This compound is hypothesized to inhibit the KX signaling pathway, which is involved in cell proliferation. By binding to KX, this compound stabilizes it against thermal denaturation.
Conclusion
The analytical methods described provide a robust framework for the quantification of this compound across various stages of drug development. The LC-MS/MS method offers the highest sensitivity and selectivity for PK studies. The competitive ELISA provides a high-throughput solution for screening applications. Finally, the high-content imaging-based CETSA allows for the direct measurement of target engagement in a cellular context, providing crucial PD information. The selection of the appropriate method will depend on the specific requirements of the study, including the sample matrix, required sensitivity, and throughput.
References
- 1. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. rsc.org [rsc.org]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. tecan.com [tecan.com]
- 6. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 7. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 8. fda.gov [fda.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Using High Content Imaging to Quantify Target Engagement in Adherent Cells [jove.com]
- 11. Using High Content Imaging to Quantify Target Engagement in Adherent Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for LEI105 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
LEI105 is a potent and selective reversible inhibitor of diacylglycerol lipases alpha (DAGLα) and beta (DAGLβ).[1][2] These enzymes are key to the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG), a critical signaling molecule in the central nervous system and peripheral tissues.[1][2] Western blot analysis is a powerful technique to investigate the effects of this compound on the expression levels of DAGLα, DAGLβ, and other proteins within the endocannabinoid signaling pathway. This document provides a detailed protocol for the use of this compound in conjunction with Western blot analysis to study its impact on cellular signaling.
Data Presentation
The following table summarizes key quantitative data for DAGLα and DAGLβ relevant to Western blot analysis.
| Parameter | DAGLα | DAGLβ |
| Alternate Names | C11orf11, DAGL(ALPHA), DAGLALPHA, NSDDR, sn1-specific diacylglycerol lipase alpha | DAGLB, DAGLBETA, DAGL-beta, DGL-beta, FLJ33624, FLJ33909, KCCR13L |
| Molecular Weight | ~120 kDa | ~70 kDa |
| This compound IC₅₀ | ~32 nM | ~32 nM[1] |
| Recommended this compound Treatment Concentration | 0.5 µM - 10 µM | 0.5 µM - 10 µM |
| Recommended this compound Treatment Time | 1 - 4 hours | 1 - 4 hours |
| Positive Control Tissues/Cells | Adult brain (hippocampus, cerebellum), HEK293T cells overexpressing DAGLα | Macrophages, PC3 cells, intrahepatic cholangiocarcinoma (ICC) cell lines (e.g., RBE, QBC939), human placenta, HEK293T cells overexpressing DAGLβ[3][4] |
| Negative Control | DAGLα knockout/siRNA knockdown cells or tissues | DAGLβ knockout/siRNA knockdown cells or tissues[5] |
Signaling Pathway
The diagram below illustrates the role of DAGLα and DAGLβ in the endocannabinoid signaling pathway.
Experimental Workflow
The following diagram outlines the experimental workflow for assessing the effect of this compound using Western blot analysis.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Seed the appropriate cell line (e.g., Neuro2A, PC3, or HEK293T overexpressing DAGLα/β) in culture plates at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 0.5 µM, 1 µM, 5 µM, 10 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Cell Treatment: Remove the culture medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 1 to 4 hours) at 37°C in a humidified incubator with 5% CO₂.
Sample Preparation
-
Cell Lysis:
-
Place the culture dish on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA or Bradford assay) according to the manufacturer's instructions.
-
-
Sample Preparation for Gel Loading:
-
To an aliquot of each protein sample, add an equal volume of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
Centrifuge briefly to pellet any debris.
-
Western Blot Protocol
-
SDS-PAGE:
-
Load equal amounts of protein (typically 20-40 µg) from each sample into the wells of a polyacrylamide gel. The percentage of the gel should be chosen based on the molecular weight of the target protein (~120 kDa for DAGLα and ~70 kDa for DAGLβ).
-
Include a pre-stained protein ladder to monitor protein separation and transfer efficiency.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by observing the pre-stained protein ladder on the membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (e.g., anti-DAGLα or anti-DAGLβ) in the blocking buffer at the manufacturer's recommended dilution.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to a loading control (e.g., β-actin or GAPDH) to account for variations in protein loading. Compare the normalized intensities between this compound-treated and vehicle-treated samples.
-
Conclusion
This application note provides a comprehensive guide for utilizing this compound as a tool to investigate the endocannabinoid system through Western blot analysis. By following these detailed protocols, researchers can effectively assess the impact of DAGL inhibition on protein expression and downstream signaling events, thereby advancing our understanding of endocannabinoid pharmacology and its therapeutic potential.
References
- 1. Inhibition of diacylglycerol lipase β modulates lipid and endocannabinoid levels in the ex vivo human placenta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A highly selective, reversible inhibitor identified by comparative chemoproteomics modulates diacylglycerol lipase activity in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DAGLβ Inhibition Perturbs a Lipid Network Involved in Macrophage Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DAGLβ is the principal synthesizing enzyme of 2-AG and promotes aggressive phenotype of intrahepatic cholangiocarcinoma via AP-1/DAGLβ/miR4516 feedforward circuitry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. haematologica.org [haematologica.org]
Application Notes and Protocols for High-Throughput Screening of LEI105, a Diacylglycerol Lipase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
LEI105 is a potent, selective, and reversible inhibitor of diacylglycerol lipases alpha and beta (DAGLα and DAGLβ), the primary enzymes responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] By inhibiting DAGL, this compound effectively reduces the levels of 2-AG, a key signaling molecule in the endocannabinoid system.[2] This system is critically involved in a multitude of physiological processes, including neurotransmission, inflammation, and pain perception, making DAGL an attractive therapeutic target for various disorders.[3][4] High-throughput screening (HTS) assays are essential for the discovery and characterization of novel DAGL inhibitors. This document provides detailed application notes and protocols for the use of this compound in HTS campaigns and outlines methodologies to identify and characterize new DAGL inhibitors.
Mechanism of Action and Signaling Pathway
This compound acts by reversibly inhibiting the catalytic activity of DAGLα and DAGLβ. These enzymes are responsible for hydrolyzing diacylglycerol (DAG) to produce 2-AG and a free fatty acid. 2-AG then acts as a retrograde messenger, binding to and activating cannabinoid receptors (CB1 and CB2) on presynaptic neurons.[4] This activation leads to the modulation of neurotransmitter release, thereby influencing synaptic plasticity and various downstream signaling cascades.[4][5]
Data Presentation: this compound Inhibitory Activity
The inhibitory potency of this compound against human DAGLα and DAGLβ has been determined using various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound against Human DAGL Isoforms
| Parameter | DAGLα | DAGLβ | Assay Method | Reference |
| pIC50 | 7.9 ± 0.08 | 7.3 ± 0.07 | Competitive ABPP | [2] |
| IC50 (nM) | 13 | 50 | Competitive ABPP | [2] |
ABPP: Activity-Based Protein Profiling
Table 2: Cellular Activity of this compound in Neuro2A Cells
| Parameter | Effect | Assay Method | Reference |
| 2-AG Levels | Concentration-dependent reduction | Targeted Lipidomics | [2] |
| Anandamide (AEA) Levels | Unaffected | Targeted Lipidomics | [2] |
These data demonstrate the high potency and selectivity of this compound for DAGL enzymes.
Experimental Protocols
High-Throughput Fluorescence-Based Assay for DAGL Inhibitor Screening
This protocol is adapted from established fluorescence-based assays for lipases and can be used for the primary screening of large compound libraries to identify potential DAGL inhibitors.[6][7]
Principle:
This assay utilizes a fluorogenic substrate that is cleaved by DAGL to release a fluorescent product. The increase in fluorescence intensity is directly proportional to the enzyme activity. Inhibitors of DAGL will reduce the rate of fluorescence generation.
Materials:
-
Recombinant human DAGLα or DAGLβ
-
Fluorogenic lipase substrate (e.g., a derivative of 4-methylumbelliferone)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM CaCl2
-
This compound (as a positive control)
-
Test compounds dissolved in DMSO
-
384-well black, clear-bottom assay plates
-
Fluorescence plate reader
Protocol:
-
Compound Plating: Dispense 100 nL of test compounds and controls (this compound, DMSO) into the wells of a 384-well plate.
-
Enzyme Preparation: Dilute the recombinant DAGL enzyme to the desired concentration in cold Assay Buffer.
-
Enzyme Addition: Add 10 µL of the diluted enzyme solution to each well of the assay plate.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Substrate Preparation: Prepare the fluorogenic substrate solution in Assay Buffer.
-
Reaction Initiation: Add 10 µL of the substrate solution to each well to start the reaction.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity every minute for 30 minutes (Excitation/Emission wavelengths will depend on the specific fluorogenic substrate used).
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Determine the percent inhibition for each compound relative to the DMSO control.
Competitive Activity-Based Protein Profiling (ABPP) for Target Engagement and Selectivity
This protocol is a powerful secondary assay to confirm target engagement and assess the selectivity of hit compounds from the primary screen.[8][9]
Principle:
Competitive ABPP utilizes a fluorescently-tagged or biotinylated activity-based probe (ABP) that covalently binds to the active site of DAGL. Pre-incubation with an inhibitor like this compound will block the binding of the ABP, leading to a decrease in the fluorescent or biotin signal associated with DAGL.
Materials:
-
Cell lysates or membrane preparations containing active DAGL
-
DAGL-specific activity-based probe (e.g., a fluorescently labeled piperidinyl-urea-based probe)
-
This compound (as a positive control)
-
Hit compounds from primary screen
-
SDS-PAGE gels
-
In-gel fluorescence scanner or streptavidin-HRP for western blotting
-
Lysis Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1% NP-40, protease inhibitors
Protocol:
-
Proteome Preparation: Prepare cell or tissue lysates in Lysis Buffer. Determine the protein concentration.
-
Inhibitor Incubation: In microcentrifuge tubes, pre-incubate 50 µg of proteome with varying concentrations of the hit compound or this compound for 30 minutes at 37°C.
-
Probe Labeling: Add the DAGL-specific ABP to a final concentration of 1 µM and incubate for another 30 minutes at 37°C.
-
Reaction Quenching: Stop the reaction by adding 2x Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE: Separate the proteins by SDS-PAGE.
-
Detection:
-
Fluorescent Probe: Visualize the labeled proteins directly using an in-gel fluorescence scanner.
-
Biotinylated Probe: Transfer the proteins to a PVDF membrane, probe with streptavidin-HRP, and detect using chemiluminescence.
-
-
Data Analysis: Quantify the band intensity corresponding to DAGL. A decrease in signal intensity in the presence of the inhibitor indicates target engagement. The IC50 can be determined by plotting the signal intensity against the inhibitor concentration.
Cellular Assay for 2-AG Quantification
This tertiary assay validates the activity of hit compounds in a cellular context by measuring their effect on the endogenous substrate of DAGL.[2]
Principle:
Cells that endogenously express DAGL are treated with the inhibitor. The cellular levels of 2-AG are then quantified using liquid chromatography-mass spectrometry (LC-MS). A potent and cell-permeable inhibitor will cause a significant reduction in 2-AG levels.
Materials:
-
Neuro2A or other suitable cell line expressing DAGL
-
Cell culture medium and supplements
-
This compound (as a positive control)
-
Hit compounds
-
Acetonitrile with internal standard (e.g., 2-AG-d8)
-
LC-MS/MS system
Protocol:
-
Cell Culture: Plate cells in a 6-well plate and grow to ~80% confluency.
-
Compound Treatment: Treat the cells with various concentrations of the hit compound or this compound for 1-2 hours.
-
Lipid Extraction:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Add 1 mL of ice-cold acetonitrile containing the internal standard to each well.
-
Scrape the cells and collect the lysate.
-
Centrifuge to pellet the protein and collect the supernatant.
-
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method for the quantification of 2-AG.
-
Data Analysis: Normalize the 2-AG levels to the internal standard and the protein concentration of the cell pellet. Determine the dose-dependent effect of the inhibitor on cellular 2-AG levels.
Conclusion
This compound serves as an invaluable tool for the study of the endocannabinoid system and as a reference compound in high-throughput screening campaigns for the discovery of novel DAGL inhibitors. The protocols outlined in these application notes provide a robust framework for identifying, characterizing, and validating new chemical entities targeting DAGL. The multi-assay approach, from high-throughput biochemical screening to cellular target engagement and biomarker modulation, ensures a comprehensive evaluation of potential drug candidates.
References
- 1. Inhibition of diacylglycerol lipase β modulates lipid and endocannabinoid levels in the ex vivo human placenta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A highly selective, reversible inhibitor identified by comparative chemoproteomics modulates diacylglycerol lipase activity in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel live cell assay to measure diacylglycerol lipase α activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Neuropharmacology of the Endocannabinoid Signaling System-Molecular Mechanisms, Biological Actions and Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of selective diacylglycerol lipase β inhibitors | Scholarly Publications [scholarlypublications.universiteitleiden.nl]
- 7. research-portal.uu.nl [research-portal.uu.nl]
- 8. Competitive ABPP of Serine Hydrolases: A Case Study on DAGL-Alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
Application Notes and Protocols: LEI105 for Immunohistochemistry Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
LEI105 is a potent, selective, and reversible dual inhibitor of diacylglycerol lipase-α (DAGL-α) and diacylglycerol lipase-β (DAGL-β). It is a valuable chemical tool for studying the physiological and pathological roles of the endocannabinoid signaling pathway. This compound is not an antibody and is not used for direct immunohistochemical staining. Instead, it is utilized as a pharmacological agent in cell or tissue models to investigate the downstream consequences of DAGL inhibition. Immunohistochemistry (IHC) can then be employed to visualize and quantify changes in the expression or localization of specific protein targets that are modulated by this compound treatment.
This document provides detailed application notes and protocols for using this compound in conjunction with immunohistochemistry to study its effects on downstream signaling pathways, with a particular focus on neuroinflammation.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by inhibiting the activity of DAGL-α and DAGL-β, enzymes responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG) from diacylglycerol (DAG). 2-AG is a key signaling molecule that activates cannabinoid receptors (CB1 and CB2) and also serves as a major precursor for the production of arachidonic acid (AA). Arachidonic acid can be further metabolized by enzymes such as cyclooxygenase-2 (COX-2) to produce prostaglandins, which are potent mediators of inflammation.[1] By blocking the production of 2-AG, this compound can attenuate downstream signaling through cannabinoid receptors and reduce the synthesis of pro-inflammatory prostaglandins.
Endocannabinoid Signaling Pathway and Point of this compound Inhibition
Caption: this compound inhibits DAGL-α/β, blocking 2-AG and prostaglandin synthesis.
Data Presentation
This compound has been characterized as a potent inhibitor of both DAGL-α and DAGL-β. The following table summarizes its inhibitory activity.
| Target Enzyme | Inhibitory Concentration (IC₅₀) | Assay Condition | Reference |
| Human DAGL-α | 13 nM | Glycerol-based natural substrate assay | [2] |
| Human DAGL-α | 32 nM | Competitive ABPP | [3] |
| Human DAGL-β | ~32 nM | Competitive ABPP | [4] |
| Mouse DAGL-β | 50 nM | Competitive ABPP in Neuro2A cells |
Experimental Protocols
The following protocols provide a framework for investigating the effect of this compound on inflammation-induced protein expression in a cell culture model, followed by immunohistochemical analysis. A common application is to assess the ability of this compound to block the upregulation of cyclooxygenase-2 (COX-2) in response to an inflammatory stimulus like lipopolysaccharide (LPS).
Experimental Workflow Overview
Caption: Workflow for IHC analysis of this compound-treated cells.
Protocol 1: Treatment of Cultured Cells with this compound
This protocol describes the treatment of cultured cells (e.g., RAW 264.7 macrophages or BV-2 microglial cells) with this compound prior to stimulation with LPS.
Materials:
-
Cultured cells (e.g., macrophages, microglia) plated on sterile glass coverslips in a 24-well plate
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a 24-well plate at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere and grow for 24 hours.
-
This compound Pre-treatment:
-
Prepare working dilutions of this compound in complete culture medium from a concentrated stock solution. A final concentration range of 100 nM to 1 µM is a typical starting point for cellular assays.
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Aspirate the old medium from the cells and replace it with the medium containing this compound or vehicle.
-
Incubate for 1-2 hours at 37°C in a CO₂ incubator. This pre-incubation allows this compound to inhibit DAGL enzymes before the inflammatory stimulus is added.
-
-
Inflammatory Stimulation:
-
Prepare a working solution of LPS in complete culture medium. A final concentration of 100 ng/mL to 1 µg/mL is commonly used to induce an inflammatory response and COX-2 expression.
-
For the "this compound + LPS" and "LPS Alone" groups, add the LPS solution directly to the wells. For the "Vehicle Control" and "this compound Alone" groups, add an equivalent volume of plain medium.
-
Incubate for 6-24 hours (time-course may need optimization) at 37°C in a CO₂ incubator.
-
-
End of Treatment:
-
Aspirate the medium and gently wash the cells on the coverslips twice with PBS.
-
Proceed immediately to the fixation and immunohistochemistry protocol.
-
Protocol 2: Immunohistochemistry for COX-2
This is a general protocol for chromogenic or fluorescent IHC on cultured cells and should be optimized for the specific primary antibody used.
Materials:
-
Treated cells on coverslips (from Protocol 1)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or normal serum from the same species as the secondary antibody, in PBS
-
Primary Antibody: Rabbit or Mouse anti-COX-2 antibody
-
Secondary Antibody: HRP-conjugated anti-Rabbit/Mouse IgG (for chromogenic detection) or fluorescently-labeled anti-Rabbit/Mouse IgG (for fluorescent detection)
-
DAB substrate kit (for chromogenic detection)
-
Hematoxylin (for counterstaining in chromogenic IHC)
-
Mounting medium (with or without DAPI for fluorescent IHC)
-
Microscope slides
Procedure:
-
Fixation:
-
Incubate the coverslips with 4% PFA at room temperature for 15-20 minutes.
-
Gently wash the coverslips three times with PBS for 5 minutes each.[3]
-
-
Permeabilization:
-
Incubate the coverslips with Permeabilization Buffer for 10 minutes at room temperature. This step is necessary for intracellular targets like COX-2.
-
Wash twice with PBS.[3]
-
-
Blocking:
-
Incubate the coverslips with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.[5]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-COX-2 antibody in Blocking Buffer according to the manufacturer's recommendations.
-
Place the coverslips cell-side down on drops of the diluted primary antibody on a sheet of parafilm in a humidified chamber.
-
Incubate for 1 hour at room temperature or overnight at 4°C.[5]
-
-
Secondary Antibody Incubation:
-
Wash the coverslips three times with PBS for 5 minutes each.
-
Dilute the secondary antibody in Blocking Buffer.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light if using a fluorescent conjugate.
-
Wash three times with PBS for 5 minutes each, protected from light.
-
-
Detection & Visualization:
-
For Chromogenic Detection:
-
Incubate with DAB substrate solution until the desired brown color develops (typically 2-10 minutes), monitoring under a microscope.
-
Stop the reaction by rinsing with distilled water.
-
Counterstain with Hematoxylin for 30-60 seconds.
-
"Blue" the hematoxylin by rinsing in running tap water.
-
-
For Fluorescent Detection:
-
Proceed directly to mounting after the final washes.
-
-
-
Mounting:
-
Dehydrate the coverslips through a graded series of ethanol and xylene if using a permanent mounting medium for chromogenic IHC.
-
For aqueous mounting (fluorescent IHC), place a drop of mounting medium (e.g., with DAPI) onto a clean microscope slide and carefully lower the coverslip, cell-side down, avoiding air bubbles.
-
-
Analysis:
-
Image the slides using a bright-field or fluorescence microscope.
-
Quantify the results by measuring the staining intensity or by counting the percentage of COX-2 positive cells across the different treatment groups. A significant reduction in COX-2 staining in the "this compound + LPS" group compared to the "LPS Alone" group would indicate successful inhibition of the inflammatory pathway by this compound.
-
Drug Development and Research Applications
The use of this compound in conjunction with IHC is highly relevant for drug development and research in several areas:
-
Neuroinflammation: To study the role of DAGL enzymes in inflammatory conditions of the central nervous system and to evaluate the anti-inflammatory potential of DAGL inhibitors.
-
Oncology: To investigate the involvement of the endocannabinoid system in cancer cell proliferation and inflammation.
-
Pain and Analgesia: To explore the mechanisms by which DAGL inhibition may alleviate inflammatory and neuropathic pain.[1]
-
Metabolic Disorders: To research the role of endocannabinoids in regulating energy balance and metabolic processes.
By providing a robust method to visualize and quantify the cellular effects of DAGL inhibition, this combined pharmacological and histochemical approach offers a powerful tool for validating drug targets and characterizing the mechanism of action of novel therapeutic compounds.
References
- 1. pnas.org [pnas.org]
- 2. Discovery of a new function of cyclooxygenase (COX)-2: COX-2 is a cardioprotective protein that alleviates ischemia/reperfusion injury and mediates the late phase of preconditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of Diacylglycerol Lipase Alpha Inhibition in the Mouse Lipopolysaccharide Inflammatory Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tumor necrosis factor alpha and interleukin-1beta stimulate the expression of cyclooxygenase II but do not alter prostaglandin E2 receptor mRNA levels in cultured dorsal root ganglia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
LEI105: Flow Cytometry Applications in Immunomodulation and Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
LEI105 is a potent, highly selective, and reversible dual inhibitor of diacylglycerol lipases α and β (DAGL-α/β).[1][2][3] These enzymes are responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG), a key signaling lipid that modulates a wide range of physiological processes.[1][3] The endocannabinoid system is increasingly recognized for its significant role in regulating immune responses and its potential as a therapeutic target in oncology.[4][5]
Flow cytometry is a powerful, high-throughput technology that allows for the multi-parametric analysis of single cells.[6] It is an indispensable tool in drug discovery and clinical trials for immunophenotyping, cell signaling analysis, and apoptosis detection.[7][8] This document provides detailed application notes and protocols for the use of this compound in flow cytometry-based assays to investigate its effects on immune cell populations and cancer cell viability.
Endocannabinoid Signaling Pathway and this compound Mechanism of Action
The endocannabinoid 2-AG is synthesized from diacylglycerol (DAG) by DAGL enzymes. 2-AG then acts as a retrograde messenger, activating cannabinoid receptors (CB1 and CB2) on presynaptic neurons or other cell types, leading to the modulation of neurotransmitter release and other cellular responses.[8][9] this compound inhibits DAGL-α and DAGL-β, thereby reducing the production of 2-AG and attenuating the signaling cascade.[1][3]
Figure 1: Endocannabinoid signaling at the synapse and the inhibitory action of this compound.
Application Note 1: Immunophenotyping of Human PBMCs Treated with this compound
Purpose
To investigate the immunomodulatory effects of this compound on human peripheral blood mononuclear cells (PBMCs) by analyzing changes in T-cell activation and differentiation markers using multi-color flow cytometry. This hypothetical application is based on studies suggesting that 2-AG, the product of the enzyme inhibited by this compound, plays a role in regulating T-cell activation and proliferation.[10][11]
Principle of the Assay
PBMCs are cultured in the presence of this compound and a T-cell stimulus (e.g., anti-CD3/CD28 beads). Following incubation, the cells are stained with a panel of fluorescently-conjugated antibodies against key surface and intracellular markers to identify T-cell subsets and their activation status. The expression of these markers is then quantified by flow cytometry.
Experimental Protocol
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Treatment:
-
Resuspend PBMCs in complete RPMI-1640 medium.
-
Plate cells at a density of 1 x 10^6 cells/mL in a 24-well plate.
-
Treat cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control (DMSO) for 1 hour.
-
Stimulate the cells with anti-CD3/CD28 beads for 48-72 hours.
-
-
Antibody Staining:
-
Harvest the cells and wash with PBS.
-
Stain for surface markers (e.g., CD3, CD4, CD8, CD25, CD69) for 30 minutes at 4°C.
-
Wash the cells and then fix and permeabilize for intracellular staining.
-
Stain for intracellular markers (e.g., FoxP3 for regulatory T-cells, IFN-γ for Th1 cells) for 30 minutes at 4°C.
-
Wash the cells and resuspend in flow cytometry staining buffer.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
Gate on lymphocyte and T-cell populations.
-
Analyze the expression of activation and differentiation markers on CD4+ and CD8+ T-cell subsets.
-
Hypothetical Data Presentation
| Treatment Group | % CD69+ of CD4+ T-cells | % CD25+ of CD4+ T-cells | % FoxP3+ of CD4+ T-cells | % IFN-γ+ of CD8+ T-cells |
| Vehicle Control | 65.2 ± 4.5 | 58.9 ± 5.1 | 5.3 ± 0.8 | 35.7 ± 3.9 |
| This compound (10 nM) | 60.1 ± 3.9 | 52.4 ± 4.8 | 5.5 ± 0.9 | 32.1 ± 3.5 |
| This compound (100 nM) | 45.7 ± 4.1 | 39.8 ± 3.7 | 7.8 ± 1.1 | 21.5 ± 2.9 |
| This compound (1 µM) | 25.3 ± 3.2 | 22.1 ± 2.9 | 10.2 ± 1.5 | 12.8 ± 2.1 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Workflow
Figure 2: Workflow for immunophenotyping of PBMCs treated with this compound.
Application Note 2: Analysis of Apoptosis in Cancer Cells Treated with this compound
Purpose
To determine the potential of this compound to induce apoptosis in a cancer cell line (e.g., Jurkat, a human T-lymphocyte cell line) using flow cytometry. This hypothetical application is based on the rationale that targeting the endocannabinoid system may represent a novel strategy in cancer therapy.
Principle of the Assay
The assay utilizes Annexin V and a viability dye (e.g., Propidium Iodide, PI) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI enters cells with compromised membrane integrity, characteristic of late apoptosis and necrosis.[13]
Experimental Protocol
-
Cell Culture and Treatment:
-
Culture Jurkat cells in complete RPMI-1640 medium.
-
Seed cells at a density of 0.5 x 10^6 cells/mL in a 12-well plate.
-
Treat cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or vehicle control (DMSO) for 24 hours.
-
Include a positive control for apoptosis (e.g., staurosporine).
-
-
Annexin V and PI Staining:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer within one hour of staining.
-
Collect data for at least 10,000 events per sample.
-
Differentiate cell populations based on Annexin V and PI fluorescence:
-
Viable cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Necrotic cells: Annexin V- / PI+
-
-
Hypothetical Data Presentation
| Treatment Group | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 92.5 ± 2.1 | 4.1 ± 0.8 | 3.4 ± 0.6 |
| This compound (1 µM) | 88.3 ± 2.5 | 7.2 ± 1.1 | 4.5 ± 0.9 |
| This compound (5 µM) | 65.7 ± 4.3 | 22.8 ± 3.5 | 11.5 ± 2.4 |
| This compound (10 µM) | 40.1 ± 5.6 | 45.2 ± 4.9 | 14.7 ± 3.1 |
| Staurosporine (1 µM) | 15.6 ± 3.8 | 55.9 ± 6.2 | 28.5 ± 5.1 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Workflow
Figure 3: Workflow for apoptosis analysis in cancer cells treated with this compound.
Disclaimer: The application notes and protocols described herein are hypothetical and intended for illustrative purposes. They are based on the known mechanism of action of this compound and the established principles of flow cytometry. Researchers should independently design and validate their experiments based on their specific research objectives and available resources.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A highly selective, reversible inhibitor identified by comparative chemoproteomics modulates diacylglycerol lipase activity in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endocannabinoids and immune regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. realmofcaring.org [realmofcaring.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Production of endocannabinoids by activated T cells and B cells modulates inflammation associated with delayed-type hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Production of endocannabinoids by activated T cells and B cells modulates inflammation associated with delayed type hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: LEI105 in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
LEI105 is a potent, highly selective, and reversible dual inhibitor of diacylglycerol lipase-α (DAGL-α) and diacylglycerol lipase-β (DAGL-β). By inhibiting these enzymes, this compound effectively reduces the production of the endocannabinoid 2-arachidonoylglycerol (2-AG). Emerging research has implicated the dysregulation of the endocannabinoid system, particularly the DAGL/2-AG axis, in the progression of several cancers. Notably, upregulation of DAGLα has been observed in hepatocellular carcinoma (HCC), where it is associated with tumor progression and resistance to tyrosine kinase inhibitors (TKIs) such as lenvatinib.[1] This provides a strong rationale for investigating this compound in combination with other anticancer agents to enhance therapeutic efficacy and overcome drug resistance.
These application notes provide a summary of the preclinical rationale and hypothetical protocols for evaluating this compound in combination with a tyrosine kinase inhibitor for the treatment of hepatocellular carcinoma.
Preclinical Data Summary
Currently, there are no published studies directly evaluating this compound in combination with other drugs. However, based on the known mechanism of this compound and the role of the DAGL/2-AG axis in cancer, a compelling case can be made for its use in combination therapies.
| Drug Combination | Cancer Type | Experimental Model | Key Findings (Hypothesized) | Rationale |
| This compound + Lenvatinib | Hepatocellular Carcinoma (HCC) | HCC cell lines (e.g., Huh7, HepG2), Xenograft mouse models | Synergistic inhibition of cell proliferation, induction of apoptosis, and overcoming of acquired lenvatinib resistance. | DAGLα is upregulated in HCC and its activity contributes to lenvatinib resistance by enhancing YAP activity.[1] |
| This compound + Standard Chemotherapy (e.g., Doxorubicin) | Various Solid Tumors | Cancer cell lines, Patient-derived xenografts (PDXs) | Increased cytotoxic effect of chemotherapy, reduction in tumor growth and metastasis. | The endocannabinoid system is involved in cancer cell proliferation, invasion, and angiogenesis.[2][3][4] |
| This compound + Immune Checkpoint Inhibitor (e.g., anti-PD-1) | Immunogenic Tumors (e.g., Melanoma, NSCLC) | Syngeneic mouse tumor models | Enhanced anti-tumor immune response, improved tumor control. | The endocannabinoid system can modulate the tumor microenvironment and immune responses.[5] |
Signaling Pathways and Experimental Workflow
DAGLα Signaling Pathway in Hepatocellular Carcinoma
References
- 1. Diacylglycerol lipase alpha promotes hepatocellular carcinoma progression and induces lenvatinib resistance by enhancing YAP activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Modulation of the Endocannabinoid System as a Potential Anticancer Strategy [frontiersin.org]
- 4. Endocannabinoid system modulation in cancer biology and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The endocannabinoid system in cancer biology: a mini-review of mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating LEI105: A Technical Guide to Overcoming Insolubility
For researchers, scientists, and drug development professionals working with the potent and selective dual DAGL-α/DAGL-β inhibitor, LEI105, ensuring its proper solubilization is the first critical step towards successful experimentation. This technical support center provides a comprehensive guide to troubleshooting common insolubility issues, offering detailed protocols and addressing frequently asked questions to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO). Product information indicates that this compound can be stored in DMSO for extended periods, suggesting good solubility and stability in this solvent.
Q2: I am observing particulate matter in my this compound solution. What should I do?
A2: The presence of particulate matter indicates incomplete dissolution. This can be due to several factors including solvent choice, concentration, temperature, and the purity of the compound. Refer to the detailed troubleshooting workflow below to address this issue. Gentle warming and vortexing can aid in solubilization.
Q3: Can I dissolve this compound directly in aqueous buffers like PBS?
A3: Direct dissolution of this compound in aqueous buffers is not recommended due to its likely poor aqueous solubility, a common characteristic of small molecule inhibitors. For cell-based assays and other experiments in aqueous systems, it is standard practice to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into the aqueous experimental medium.
Q4: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A4: The tolerance of cell lines to DMSO can vary. Generally, a final DMSO concentration of 0.1% to 0.5% is considered safe for most cell cultures. It is crucial to determine the specific tolerance of your cell line by running a vehicle control experiment.
Troubleshooting this compound Insolubility
This section provides a structured approach to resolving common solubility challenges encountered with this compound.
Initial Stock Solution Preparation
For preparing a stock solution, the following protocol is recommended based on common laboratory practices for similar compounds.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For 1 ml of a 10 mM stock solution, you will need 3.845 mg of this compound (Molecular Weight: 384.47 g/mol ).
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the microcentrifuge tube.
-
Dissolution:
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If particulates remain, gently warm the solution in a water bath at 37°C for 5-10 minutes.
-
Vortex the solution again.
-
-
Visual Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any visible particles.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. Product data suggests stability for up to 6 months at -80°C in DMSO.[1]
Quantitative Solubility Data Summary
| Solvent | Reported Concentration | Inferred Solubility | Notes |
| DMSO | Stock solutions of 10 mM have been successfully prepared. | ≥ 10 mM | The primary recommended solvent for stock solutions. |
| Ethanol | No specific data available. | Likely lower than DMSO. | May be a suitable alternative for some applications, but preliminary solubility tests are required. |
| PBS (Phosphate-Buffered Saline) | Not recommended for direct dissolution. | Very low. | For final experimental concentrations, dilute from a DMSO stock. Ensure the final DMSO concentration is compatible with your assay. |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing insolubility issues with this compound.
Signaling Pathway Context
Understanding the mechanism of action of this compound is crucial for experimental design. This compound is an inhibitor of diacylglycerol lipases α and β (DAGLα and DAGLβ). These enzymes are responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG) from diacylglycerol (DAG).
By following these guidelines and protocols, researchers can confidently prepare this compound solutions for their experiments, minimizing variability and ensuring the reliability of their results. For any further assistance, consulting the manufacturer's technical support is always recommended.
References
Technical Support Center: LEI105 In Vitro Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating the in vitro cytotoxicity of LEI105, a potent diacylglycerol lipase α (DAGL-α) inhibitor. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our cultures when using this compound. What are the potential causes?
A1: High cytotoxicity with this compound in vitro can stem from several factors:
-
High Concentration: this compound is a potent inhibitor with a low nanomolar IC50 (pIC50 7.9 ± 0.08 nM, IC50 = 13 nM).[1] Concentrations significantly above this may lead to off-target effects or overwhelm the cellular machinery.
-
Target-Related Toxicity: As a key enzyme in the endocannabinoid signaling pathway, prolonged or excessive inhibition of DAGL-α by this compound could disrupt essential cellular processes that are dependent on its products, leading to cytotoxicity.
-
Cell Type Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic agents. The specific metabolic and signaling pathways active in your chosen cell line may make it particularly vulnerable to DAGL-α inhibition.
-
Experimental Conditions: Factors such as solvent concentration (e.g., DMSO), incubation time, and cell density can all contribute to observed cytotoxicity.
Q2: What are the immediate steps we can take to reduce this compound-induced cytotoxicity?
A2: To mitigate cytotoxicity, consider the following immediate adjustments to your experimental protocol:
-
Optimize this compound Concentration: Perform a dose-response experiment to determine the minimal effective concentration that achieves the desired biological effect with the lowest possible cytotoxicity.
-
Reduce Incubation Time: Limit the duration of cell exposure to this compound. Short-term experiments may be sufficient to observe the desired effect without inducing widespread cell death.[2]
-
Control Solvent Concentration: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all treatments and is at a non-toxic level for your specific cell line (typically ≤ 0.1%).[3]
-
Optimize Cell Density: Seeding cells at an optimal density can influence their resilience to cytotoxic insults. Both very low and very high densities can increase susceptibility.
Troubleshooting Guide
Issue: High levels of cytotoxicity observed even at low concentrations of this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Cell Line Sensitivity | Screen a panel of different cell lines to identify one with a more robust phenotype. | Identification of a cell line that is less sensitive to DAGL-α inhibition, allowing for a wider experimental window. |
| Off-Target Effects | Use a structurally related but inactive control compound to determine if the cytotoxicity is specific to DAGL-α inhibition. | If the inactive compound shows no cytotoxicity, it suggests the observed effect is target-mediated. |
| Accumulation of Toxic Metabolites | Change the cell culture medium more frequently to remove any potential toxic byproducts of cellular metabolism in response to this compound. | Reduced cytotoxicity due to the removal of accumulated toxic substances. |
| Apoptosis Induction | Perform assays to detect markers of apoptosis, such as caspase activation or Annexin V staining.[4] | Confirmation of the cell death mechanism, which can guide further mitigation strategies (e.g., use of pan-caspase inhibitors). |
Issue: Inconsistent cytotoxicity results between experiments.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Variability in Cell Health | Standardize cell culture conditions, including passage number, confluency at the time of treatment, and media composition. | More reproducible experimental results due to consistent starting cell populations. |
| Inaccurate Compound Dilutions | Prepare fresh serial dilutions of this compound for each experiment from a concentrated stock solution. Verify stock concentration periodically. | Consistent and accurate dosing of the compound, leading to more reliable data. |
| Plate Edge Effects | Avoid using the outer wells of multi-well plates for treatment groups, as these are more prone to evaporation and temperature fluctuations.[5] | Reduced variability in cytotoxicity data across replicate wells. |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay
This protocol outlines a method to determine the cytotoxic profile of this compound in a specific cell line using a common viability assay like MTT.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to start with could be from 1 nM to 100 µM. Include a vehicle control (medium with the highest concentration of DMSO used).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilize the formazan crystals by adding the solubilization buffer.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Optimizing Incubation Time
This protocol helps determine the shortest exposure time required for this compound to exert its biological effect while minimizing cytotoxicity.
Procedure:
-
Treat cells with a fixed, effective concentration of this compound determined from the dose-response assay.
-
At various time points (e.g., 2, 4, 8, 12, 24, and 48 hours), perform two parallel assays:
-
A functional assay to measure the desired biological effect of this compound (e.g., downstream signaling changes).
-
A cytotoxicity assay (e.g., MTT or LDH release assay) to measure cell viability.
-
-
Plot both the biological effect and cell viability against time.
-
Identify the earliest time point at which a significant biological effect is observed with minimal impact on cell viability. This will be your optimal incubation time.
Visualizations
Signaling Pathway
Caption: Inhibition of DAGL-α by this compound, blocking 2-AG production.
Experimental Workflow
Caption: Troubleshooting workflow for reducing this compound cytotoxicity.
Logical Relationship
Caption: Key factors contributing to in vitro cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput [jove.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: LEI105 (2-Pyz-(CO)-Phe-Leu-B(OH)₂)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and storage of the proteasome inhibitor LEI105, chemically known as 2-Pyz-(CO)-Phe-Leu-B(OH)₂.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The major degradation pathway for this compound is oxidative. This process involves the cleavage of the boronic acid group from the peptide backbone, resulting in the formation of an alcohol derivative. Hydrolysis can also contribute to its degradation.[1]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, this compound should be stored in its lyophilized form at -20°C or -80°C. Once reconstituted, it is best to prepare single-use aliquots and store them frozen to minimize freeze-thaw cycles.
Q3: How should I reconstitute lyophilized this compound?
A3: Based on general guidelines for hydrophobic peptides, this compound should first be dissolved in a small amount of an organic solvent like DMSO. After it is fully dissolved, you can slowly add the aqueous buffer of your choice to reach the desired final concentration.
Q4: Are there any substances known to accelerate the degradation of this compound?
A4: Yes, studies have shown that the presence of ascorbate and EDTA can surprisingly accelerate the degradation of this compound, rather than inhibit it. Therefore, it is advisable to avoid these substances in your experimental buffers if stability is a concern.[1]
Q5: What is the stability of this compound in aqueous solutions?
A5: this compound has shown erratic stability in aqueous buffers. The primary degradation pathway is oxidative, and the compound is also susceptible to hydrolysis. For experiments requiring the compound to be in solution for extended periods, it is crucial to use freshly prepared solutions and consider the potential for degradation.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results or loss of compound activity. | Degradation of this compound in solution. | Prepare fresh stock solutions of this compound in DMSO for each experiment. Avoid prolonged storage of aqueous dilutions. Minimize the time the compound spends in aqueous buffer before use. |
| Presence of accelerating agents in the buffer. | Ensure that your buffers do not contain ascorbate or EDTA, as these have been shown to accelerate this compound degradation.[1] | |
| Multiple freeze-thaw cycles of stock solutions. | Aliquot stock solutions into single-use volumes after initial reconstitution to avoid repeated freezing and thawing. | |
| Difficulty dissolving lyophilized this compound. | The compound is a hydrophobic peptide. | Start by dissolving the peptide in a small volume of DMSO. Once fully dissolved, slowly add your aqueous buffer to the desired concentration while vortexing gently. |
| Precipitation of the compound upon dilution in aqueous buffer. | The solubility limit in the aqueous buffer has been exceeded. | Re-dissolve the precipitate by adding more organic solvent if your experimental conditions allow. For future experiments, consider using a higher initial concentration in DMSO and a larger final volume of aqueous buffer to ensure the final organic solvent concentration is sufficient to maintain solubility. |
Stability and Degradation Summary
The following table summarizes the known stability information for this compound.
| Condition | Effect on Stability | Notes |
| Storage (Lyophilized) | Stable | Recommended storage at -20°C or -80°C. |
| Storage (in DMSO) | Relatively Stable | Store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. |
| Aqueous Buffers | Prone to Degradation | Exhibits erratic stability; oxidative degradation and hydrolysis are the main concerns.[1] |
| Acidic & Basic Conditions | Degradation Mediated by Oxidation | The degradation pathway appears to be similar to that induced by peroxide.[1] |
| Presence of Hydrogen Peroxide | Accelerated Degradation | Leads to the cleavage of the boronic acid group.[1] |
| Presence of Ascorbate & EDTA | Accelerated Degradation | These agents have been shown to increase the rate of degradation.[1] |
Experimental Protocols
Protocol for Reconstitution of Lyophilized this compound
-
Bring the vial of lyophilized this compound to room temperature before opening to prevent condensation.
-
Add a small, precise volume of anhydrous DMSO to the vial to achieve a high-concentration stock solution (e.g., 10 mM).
-
Gently vortex or sonicate the vial until the powder is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Aliquot the stock solution into single-use polypropylene tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol for Assessing this compound Stability in an Experimental Buffer
-
Prepare a fresh dilution of your this compound DMSO stock solution in your experimental aqueous buffer to the final working concentration.
-
At time zero, take an aliquot of the solution and analyze it by a suitable analytical method (e.g., HPLC-UV or LC-MS) to determine the initial concentration and purity.
-
Incubate the remaining solution under your experimental conditions (e.g., 37°C).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), take further aliquots and analyze them using the same analytical method.
-
Compare the peak area of the intact this compound at each time point to the initial peak area to determine the percentage of degradation over time.
Visualizations
References
Technical Support Center: LEI105 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies in experiments involving the diacylglycerol lipase (DAGL) inhibitor, LEI105.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a reversible and highly selective inhibitor of both diacylglycerol lipase alpha (DAGLα) and diacylglycerol lipase beta (DAGLβ).[1] It exhibits minimal cross-reactivity with other enzymes in the endocannabinoid system.[1] Its primary function is to block the hydrolysis of diacylglycerol (DAG) into 2-arachidonoylglycerol (2-AG), a key endocannabinoid.
Q2: What are the reported potency values for this compound?
The potency of this compound has been determined in various assays. A summary of these values is presented below.
| Assay Type | Target | Potency (pIC50) | Potency (IC50) | Reference |
| Fluorescent Assay | Recombinant Human DAGLα | 7.9 ± 0.08 | ~12.6 nM | [1] |
| Radiometric Assay | 1-[14C]oleoyl-2-arachidonoyl-sn-glycerol | 6.6 | ~251 nM | [1] |
| General Literature | DAGL inhibitor | ~32 nM | [1] |
Q3: Are there known off-target effects of this compound?
This compound is reported to have minimal cross-reactivity with other endocannabinoid metabolic enzymes.[1] However, as with any pharmacological inhibitor, off-target effects cannot be entirely ruled out, especially at higher concentrations. Unexpected effects of a drug that are not related to its intended target can sometimes occur.[2][3] It is crucial to use the lowest effective concentration and include appropriate controls in your experiments.
Q4: How should I store and handle this compound?
For optimal stability, this compound should be stored as a solid at -20°C. For experimental use, prepare fresh stock solutions in a suitable solvent like DMSO. Avoid repeated freeze-thaw cycles of stock solutions.
Troubleshooting Guide
Issue 1: High Variability in Potency (IC50) Measurements
Symptoms:
-
Inconsistent IC50 values for this compound across repeat experiments.
-
Large error bars in dose-response curves.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Reagent Instability: this compound solution has degraded. | Prepare fresh stock solutions of this compound from solid material for each experiment. Avoid using old stock solutions. |
| Enzyme Activity Variation: Inconsistent activity of DAGLα or DAGLβ between assays. | Ensure consistent enzyme concentration and activity in all wells. Run a standard curve for the enzyme in each plate. |
| Substrate Concentration: Substrate concentration is too high, leading to competitive inhibition. | Optimize the substrate concentration to be at or below the Km value for the enzyme. |
| Assay Conditions: Fluctuations in temperature, pH, or incubation time. | Strictly control all assay parameters. Use a temperature-controlled plate reader and ensure consistent timing for all steps. |
| Cell-Based Assay Issues: Variations in cell number, passage number, or cell health. | Maintain consistent cell culture conditions. Use cells within a defined passage number range and ensure high cell viability. |
Issue 2: Unexpected or Lack of In Vivo Efficacy
Symptoms:
-
This compound does not produce the expected biological effect in animal models.
-
Inconsistent results between different cohorts of animals.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Poor Bioavailability: this compound is not reaching the target tissue at a sufficient concentration. | Review the formulation and route of administration. Consider pharmacokinetic studies to determine the concentration of this compound in the target tissue. |
| Metabolic Instability: this compound is being rapidly metabolized in vivo. | Investigate the metabolic stability of this compound in liver microsomes or other relevant metabolic systems. |
| Spurious Targets: The observed in vivo effect may be due to off-target interactions. | Use the negative control compound DO53, which blocks spurious targets of related compounds while sparing DAGLα and DAGLβ.[1] |
| Animal Model Variability: Differences in animal strain, age, or health status. | Standardize the animal model and ensure all animals are healthy and of a similar age and weight. |
Experimental Protocols
In Vitro DAGLα Inhibition Assay
This protocol describes a fluorescence-based assay to determine the IC50 of this compound against human recombinant DAGLα.
Materials:
-
Human recombinant DAGLα
-
Fluorescent DAG substrate
-
Assay buffer (e.g., Tris-HCl with appropriate cofactors)
-
This compound
-
DMSO (vehicle)
-
384-well black microplate
-
Fluorescence plate reader
Methodology:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Add 5 µL of the diluted this compound or vehicle (DMSO) to the wells of the 384-well plate.
-
Add 10 µL of human recombinant DAGLα solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the fluorescent DAG substrate.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths every minute for 30 minutes.
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Plot the reaction rate against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.
Visualizations
References
Technical Support Center: Overcoming CD105-Mediated Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to CD105-mediated resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is CD105 and what is its role in cancer?
A1: CD105, also known as Endoglin (ENG), is a homodimeric transmembrane glycoprotein that acts as a co-receptor for the Transforming Growth Factor-beta (TGF-β) superfamily. It is highly expressed on the surface of proliferating endothelial cells and is essential for angiogenesis (the formation of new blood vessels), which is crucial for tumor growth and metastasis. In addition to its role in the tumor vasculature, CD105 is also expressed on the surface of some cancer cells and has been implicated in promoting tumor progression, metastasis, and resistance to therapy.
Q2: How does CD105 contribute to drug resistance in cancer cells?
A2: CD105 can mediate drug resistance through several mechanisms:
-
Activation of Bypass Signaling Pathways: In non-small cell lung cancer (NSCLC) cells resistant to EGFR inhibitors like osimertinib, increased CD105 expression is associated with the emergence of a slow-cycling persister cell population. These cells exhibit altered metabolism and chromatin condensation, allowing them to survive drug treatment. CD105 signaling can re-engage EGFR signaling pathways, promoting cell survival despite the presence of the inhibitor.[1]
-
Upregulation of DNA Repair Mechanisms: In ovarian cancer, CD105 expression has been linked to resistance to platinum-based chemotherapy. Downregulation of CD105 leads to increased DNA damage and apoptosis by modulating the expression of several DNA repair genes.[2]
-
Induction of Androgen Receptor Splice Variants: In prostate cancer, CD105 signaling, particularly through the Bone Morphogenetic Protein (BMP) pathway, can lead to the expression of the androgen receptor splice variant 7 (AR-V7). AR-V7 lacks the ligand-binding domain, rendering it constitutively active and conferring resistance to androgen receptor signaling inhibitors (ARSIs) like enzalutamide and abiraterone.[3]
-
Activation of the BMP9/Smad Pathway: In choriocarcinoma, overexpression of CD105 has been shown to decrease drug sensitivity, promote invasion and migration, and inhibit apoptosis through the BMP9/Smad signaling pathway.[4]
Q3: My cancer cell line has become resistant to a targeted therapy. How can I determine if CD105 is involved?
A3: To investigate the involvement of CD105 in acquired drug resistance, you can perform the following experiments:
-
Assess CD105 Expression: Compare the mRNA and protein levels of CD105 in your resistant cell line to the parental, sensitive cell line using qRT-PCR and Western blotting or flow cytometry, respectively. A significant increase in CD105 expression in the resistant cells would suggest its involvement.
-
Knockdown of CD105: Use siRNA or shRNA to specifically knockdown the expression of CD105 in your resistant cell line. If the cells regain sensitivity to the drug after CD105 knockdown, it strongly indicates that CD105 is a key mediator of the resistance.
-
Pathway Analysis: Investigate the activation status of downstream signaling molecules in the CD105 pathway, such as phosphorylated SMAD proteins (p-SMAD1/5/8), using Western blotting. Increased p-SMAD levels in resistant cells would further support the role of an activated CD105 signaling pathway.
Q4: What is carotuximab and how can it be used to overcome CD105-mediated resistance?
A4: Carotuximab (also known as TRC105 or ENV105) is a chimeric IgG1 monoclonal antibody that specifically targets and neutralizes human CD105. By binding to CD105, carotuximab can:
-
Inhibit Angiogenesis: Block the formation of new blood vessels that supply tumors with nutrients and oxygen.
-
Restore Drug Sensitivity: In preclinical models of NSCLC, combining carotuximab with osimertinib has been shown to restore sensitivity in resistant tumors.[1] In prostate cancer models, carotuximab can downregulate the expression of AR-V7, thereby re-sensitizing cancer cells to ARSIs.[3]
-
Induce Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The IgG1 backbone of carotuximab can recruit immune cells to kill CD105-expressing tumor cells.
Carotuximab is currently being investigated in clinical trials for various cancers, often in combination with other anti-cancer agents.
Troubleshooting Guides
Problem 1: Inconsistent results in assessing CD105 expression levels between sensitive and resistant cells.
| Possible Cause | Troubleshooting Step |
| Cell line heterogeneity | Perform single-cell cloning to establish a homogenous population of resistant cells. |
| Passage number variability | Ensure that both sensitive and resistant cell lines are used at a similar and low passage number for experiments. |
| Antibody quality | Validate the specificity of your CD105 antibody using a positive and negative control (e.g., a cell line known to express high levels of CD105 and a CD105-knockout cell line). |
| Loading control variability in Western blots | Use a reliable and stable loading control (e.g., GAPDH, β-actin) and ensure equal protein loading across all lanes. |
Problem 2: siRNA-mediated knockdown of CD105 does not restore drug sensitivity.
| Possible Cause | Troubleshooting Step |
| Inefficient knockdown | Verify the knockdown efficiency at both the mRNA (qRT-PCR) and protein (Western blot) level. Optimize siRNA concentration and transfection conditions. |
| Off-target effects of siRNA | Use at least two different validated siRNA sequences targeting different regions of the CD105 mRNA. Include a non-targeting siRNA control. |
| Alternative resistance mechanisms | The cancer cells may have developed multiple, redundant resistance pathways that are independent of CD105. Consider performing a broader molecular analysis (e.g., RNA sequencing) to identify other potential resistance drivers. |
| Drug concentration | Ensure that the drug concentration used in the re-sensitization assay is appropriate and within the therapeutic window. |
Quantitative Data Summary
Table 1: IC50 Values in Sensitive vs. Resistant Ovarian Cancer Cell Lines
| Cell Line | Drug | IC50 (µM) - Sensitive | IC50 (µM) - Resistant | Fold Resistance |
| A2780 | Cisplatin | 1.40 ± 0.11 | 7.39 ± 1.27 | 5.3[5] |
| OV-90 | Cisplatin | 16.75 ± 0.83 | 59.08 ± 2.89 (CisR1) | 3.53[2] |
| OV-90 | Cisplatin | 16.75 ± 0.83 | 70.14 ± 5.99 (CisR2) | 4.19[2] |
| SKOV-3 | Cisplatin | 19.18 ± 0.91 | 91.59 ± 8.47 (CisR1) | 4.77[2] |
| SKOV-3 | Cisplatin | 19.18 ± 0.91 | 109.6 ± 4.47 (CisR2) | 5.71[2] |
Table 2: IC50 Values in Sensitive vs. Resistant NSCLC Cell Lines
| Cell Line | Drug | IC50 (nM) - Sensitive | IC50 (nM) - Resistant | Fold Resistance |
| PC9 | Osimertinib | ~20-70 | >5000 | >70[6] |
| H1975 | Osimertinib | 30 | 4770 | ~159[7] |
| PC9 | Osimertinib | 2.36 ± 1 | 512 ± 35 (CycD1+) | ~217[8] |
| HCC827 | Osimertinib | 5.8 ± 3 | 604,000 ± 43,000 (CycD1+) | >100,000[8] |
Table 3: IC50 Values in Sensitive vs. Resistant Prostate Cancer Cell Lines
| Cell Line | Drug | IC50 (µM) - Sensitive | IC50 (µM) - Resistant | Fold Resistance |
| LNCaP | Enzalutamide | 5.6 ± 0.8 | N/A | N/A[9][10] |
| C4-2B | Enzalutamide | N/A | 14.77 | 12.4[11] |
Table 4: Clinical Trial Data for Carotuximab in Prostate Cancer
| Cancer Type | Treatment | Outcome |
| Metastatic Castration-Resistant Prostate Cancer (mCRPC) | Carotuximab + Apalutamide | Median Progression-Free Survival (PFS) of over 13 months in patients who had progressed on standard hormone-based therapies.[12] |
Key Experimental Protocols
Protocol 1: Generation of Drug-Resistant Cancer Cell Lines (Stepwise Exposure Method)
-
Determine the initial drug concentration: Perform a dose-response curve (e.g., using an MTT assay) to determine the IC20 (the concentration that inhibits 20% of cell growth) of the drug on the parental, sensitive cell line.
-
Initial exposure: Culture the parental cells in their standard growth medium supplemented with the IC20 of the drug.
-
Monitor cell growth: Observe the cells daily. Initially, a significant number of cells will die. Continue to culture the surviving cells, changing the medium with the fresh drug-containing medium every 2-3 days.
-
Dose escalation: Once the cells have recovered and are proliferating steadily in the presence of the drug, gradually increase the drug concentration. A common approach is to double the concentration at each step.
-
Repeat cycles: Repeat the process of monitoring and dose escalation until the cells can tolerate a clinically relevant or significantly higher concentration of the drug compared to the parental cells. This process can take several months.
-
Characterize the resistant phenotype: Once a resistant cell line is established, confirm the level of resistance by determining the IC50 of the drug and comparing it to the parental cell line. Also, assess the expression of resistance markers like CD105.
Protocol 2: Assessing Drug Sensitivity using MTT Assay
-
Cell Seeding: Seed the cancer cells (both sensitive and resistant lines) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of the drug in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the drug's solvent, e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and use a non-linear regression analysis to determine the IC50 value.
Protocol 3: siRNA-mediated Knockdown of CD105
-
siRNA Preparation: Resuspend the lyophilized CD105-specific siRNA and a non-targeting control siRNA in nuclease-free water to a stock concentration of 20-100 µM.
-
Cell Seeding: The day before transfection, seed the resistant cancer cells in a 6-well plate so that they are 50-70% confluent at the time of transfection.
-
Transfection Complex Formation:
-
For each well, dilute the siRNA (final concentration typically 20-50 nM) in a serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in the same serum-free medium.
-
Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow the formation of transfection complexes.
-
-
Transfection: Add the transfection complexes dropwise to the cells in each well.
-
Incubation: Incubate the cells for 24-72 hours. The optimal incubation time should be determined empirically.
-
Verification of Knockdown: After the incubation period, harvest the cells to assess the knockdown efficiency of CD105 at the mRNA level (using qRT-PCR) and protein level (using Western blotting).
-
Functional Assay: Following confirmation of successful knockdown, perform a drug sensitivity assay (e.g., MTT assay) to determine if the cells have been re-sensitized to the drug.
Signaling Pathways and Experimental Workflows
References
- 1. CD105 blockade restores osimertinib sensitivity in drug-resistant EGFR-mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Establishment of Acquired Cisplatin Resistance in Ovarian Cancer Cell Lines Characterized by Enriched Metastatic Properties with Increased Twist Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antagonizing CD105 and androgen receptor to target stromal-epithelial interactions for clinical benefit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CD105 overexpression mediates drug-resistance in choriocarcinoma cells through BMP9/Smad pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced Accumulation of Cisplatin in Ovarian Cancer Cells from Combination with Wedelolactone and Resulting Inhibition of Multiple Epigenetic Drivers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Characterization of osimertinib (AZD9291)-resistant non-small cell lung cancer NCI-H1975/OSIR cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intrinsic Resistance to Osimertinib in EGFR Mutated NSCLC Cell Lines Induced by Alteration in Cell-Cycle Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radiopotentiation of enzalutamide over human prostate cancer cells as assessed by real-time cell monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Construction of enzalutamide-resistant cell model of prostate cancer and preliminary screening of potential drug-resistant genes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human ovarian cancer cell lines resistant to cisplatin, doxorubicin, and L-phenylalanine mustard are sensitive to delta 7-prostaglandin A1 and delta 12-prostaglandin J2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Modifying Small Molecule Inhibitor Treatment for Sensitive Cell Lines
Disclaimer: The following technical support guide has been generated based on general knowledge and best practices for working with small molecule inhibitors in cell culture. The term "LEI105" is used as a placeholder for a hypothetical inhibitor, as no specific information could be found for a compound with this designation in the public domain. Researchers should always refer to the specific product information and relevant literature for the particular inhibitor they are using.
Frequently Asked Questions (FAQs)
Q1: My sensitive cell line shows high levels of cytotoxicity even at low concentrations of the inhibitor. What are the initial steps to troubleshoot this?
A1: High cytotoxicity in sensitive cell lines is a common issue. Here are the initial steps to address it:
-
Confirm Inhibitor Concentration and Purity: Verify the stock concentration and ensure the inhibitor has not degraded.
-
Reduce Concentration and Exposure Time: Perform a dose-response experiment with a wider and lower concentration range than initially tested. Additionally, consider reducing the treatment duration.[1]
-
Optimize Cell Seeding Density: Cell density can significantly impact drug sensitivity. Ensure you are using a consistent and optimal seeding density for your specific cell line.[2][3]
-
Check Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding the tolerance level of your cell line (typically <0.1%). Run a solvent-only control.[2]
Q2: I am observing inconsistent results between experiments. What are the potential sources of variability?
A2: Inconsistent results can arise from several factors:
-
Cell Culture Conditions: Variations in media composition, serum batch, passage number, and cell confluence can all affect drug response.[3] Maintain consistent cell culture practices.
-
Experimental Procedure: Inconsistent incubation times, temperature fluctuations, or variations in reagent preparation can lead to variability.[2] Standardize all experimental steps.
-
Plate Edge Effects: Cells in the outer wells of a multi-well plate can behave differently due to evaporation. Avoid using the outer wells for critical measurements or ensure they are properly humidified.
-
Biological Replicates: Ensure you are performing a sufficient number of biological replicates to account for inherent biological variability.[2]
Q3: How can I determine the optimal concentration of the inhibitor for my sensitive cell line without inducing excessive cell death?
A3: To determine the optimal, non-toxic concentration, a systematic approach is necessary:
-
Initial Wide-Range Screening: Perform a dose-response curve with a broad range of concentrations (e.g., from nanomolar to high micromolar) to identify the approximate IC50 value (the concentration that inhibits 50% of the biological activity).
-
Narrow-Range Titration: Based on the initial screen, perform a more detailed titration around the estimated IC50 to pinpoint the effective concentration with minimal cytotoxicity.
-
Time-Course Experiment: Evaluate the effect of the inhibitor at different time points (e.g., 6, 12, 24, 48 hours) to find the shortest exposure time that yields the desired biological effect.[1]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues when treating sensitive cells with a small molecule inhibitor.
Problem: High Basal Cell Death in Untreated Controls
| Possible Cause | Recommended Solution |
| Suboptimal Cell Culture Conditions | Ensure proper media formulation, pH, and temperature. Use a fresh batch of serum and check for contamination. |
| High Passage Number | Use cells from a lower passage number, as high passage can lead to genetic drift and altered phenotypes. |
| Over-confluence or Under-seeding | Optimize seeding density to ensure cells are in the logarithmic growth phase during the experiment.[3] |
| Mechanical Stress during Seeding | Handle cells gently during trypsinization and seeding to minimize cell damage. |
Problem: Complete Cell Death Across All Inhibitor Concentrations
| Possible Cause | Recommended Solution |
| Incorrect Stock Concentration | Re-verify the stock concentration of the inhibitor. Prepare fresh dilutions from the stock. |
| Extreme Sensitivity of the Cell Line | Expand the lower end of your concentration range significantly (e.g., into the picomolar or low nanomolar range). |
| Contaminated Inhibitor Stock | Filter-sterilize the inhibitor stock solution. If possible, obtain a fresh batch of the compound. |
| Off-Target Effects | At high concentrations, inhibitors can have off-target effects leading to toxicity. Focus on using the lowest effective concentration.[4] |
Experimental Protocols
Protocol 1: Determining the IC50 Value in a Sensitive Cell Line
-
Cell Seeding: Seed the sensitive cell line in a 96-well plate at a pre-determined optimal density and allow cells to adhere overnight.
-
Inhibitor Preparation: Prepare a 2x serial dilution of the inhibitor in complete growth medium. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest inhibitor concentration).
-
Treatment: Remove the old medium from the cells and add 100 µL of the diluted inhibitor or vehicle control to the respective wells.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Cell Viability Assay: After incubation, assess cell viability using a suitable method (e.g., MTT, PrestoBlue, or CellTiter-Glo assay).
-
Data Analysis: Plot the cell viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Western Blot Analysis to Confirm Target Engagement
-
Treatment: Treat cells grown in 6-well plates with the inhibitor at concentrations around the determined IC50 for the optimal duration. Include an untreated and a vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate it with primary antibodies against the phosphorylated (inactive/active) form of the target protein and the total protein.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to assess the extent of target inhibition.
Visualizations
References
Technical Support Center: Best Practices for Long-Term LEI105 Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting long-term studies with the diacylglycerol lipase beta (DAGLβ) inhibitor, LEI105. Here you will find troubleshooting guides, frequently asked questions (FAQs), data on long-term stability, and detailed experimental protocols to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Compound Handling and Storage
Q1: How should I prepare and store stock solutions of this compound for long-term use?
A1: For long-term stability, it is recommended to prepare stock solutions of this compound in a suitable solvent such as DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -80°C for up to two years or at -20°C for up to one year.[1] When preparing working solutions, allow the stock solution to fully thaw and come to room temperature before dilution into your experimental buffer or cell culture medium.
Q2: I observed precipitation when diluting my this compound stock solution into aqueous buffer or cell culture medium. What should I do?
A2: Precipitation can occur if the final concentration of the organic solvent (e.g., DMSO) is too high or if the aqueous solution is not properly mixed. To troubleshoot this:
-
Ensure the final DMSO concentration is low, typically below 0.5%. High concentrations of DMSO can be toxic to cells and can cause compounds to precipitate.
-
Add the this compound stock solution to the aqueous buffer or medium dropwise while vortexing or stirring. This ensures rapid and even dispersion of the compound.
-
Warm the aqueous buffer or medium to 37°C before adding the this compound stock solution. This can help to increase the solubility of the compound.
-
If precipitation persists, consider using a different solvent system or a formulation aid like a cyclodextrin, though validation for your specific assay would be required.[1]
In Vitro & Cell-Based Assays
Q3: My IC50 values for this compound are inconsistent between experiments. What are the potential causes?
A3: Inconsistent IC50 values can arise from several factors:
-
Cell Health and Passage Number: Ensure you are using cells that are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. Cellular responses can change with increasing passage number.
-
Cell Seeding Density: Use a consistent cell seeding density across all experiments. Overly confluent or sparse cultures can respond differently to treatment.
-
Assay Incubation Time: The duration of compound exposure can significantly impact the apparent IC50. Use a consistent incubation time for all comparative experiments.
-
Reagent Variability: Use the same lot of reagents (e.g., serum, media, detection reagents) whenever possible to minimize variability.
-
Compound Stability in Media: this compound may have limited stability in aqueous solutions at 37°C over extended periods. For long-term experiments, consider replenishing the media with fresh compound at regular intervals.
Q4: I am observing cytotoxicity in my cell-based assays at concentrations where I expect to see specific inhibition of DAGLβ. How can I differentiate between cytotoxicity and the intended pharmacological effect?
A4: It is crucial to distinguish between non-specific toxicity and the desired biological effect.
-
Run a Cytotoxicity Assay in Parallel: Use a cell line that does not express DAGLβ or a control compound that is structurally similar but inactive against DAGLβ to assess off-target cytotoxicity.
-
Use Multiple Viability Assays: Different cytotoxicity assays measure different cellular parameters (e.g., membrane integrity, metabolic activity). Using multiple assays can provide a more comprehensive picture of cell health.
-
Determine a Therapeutic Window: Perform dose-response curves for both cytotoxicity and DAGLβ inhibition. This will help you identify a concentration range where this compound is active against its target without causing significant cell death.
-
Rescue Experiments: If possible, try to rescue the phenotype by adding back the product of the inhibited enzyme (e.g., 2-AG) to see if it reverses the observed effect.
Long-Term Stability of this compound
While specific long-term stability data for this compound under various conditions is not extensively published, the following table provides inferred stability information based on common practices for similar small molecule inhibitors in the pharmaceutical industry.[2][3][4] These are recommendations and should be verified internally for your specific formulations and storage conditions.
| Storage Condition | Solid (Powder) | Stock Solution in DMSO |
| -80°C | > 2 years | Up to 2 years[1] |
| -20°C | > 2 years | Up to 1 year[1] |
| 2-8°C | 1-2 years (in desiccator) | Not Recommended (potential for precipitation) |
| 25°C / 60% RH | 6-12 months (protected from light) | Not Recommended |
| 40°C / 75% RH | < 6 months (protected from light) | Not Recommended |
Experimental Protocols
Protocol 1: DAGLβ Activity Assay in Cell Lysates
This protocol is adapted from methods used for measuring DAGL activity and can be used to determine the inhibitory effect of this compound.[5]
Materials:
-
Cells expressing DAGLβ
-
Lysis Buffer (e.g., 20 mM HEPES pH 7.2, 250 mM sucrose, 1 mM MgCl2, 2.5 U/mL benzonase)
-
Protein Quantification Assay (e.g., BCA)
-
This compound
-
DAGL substrate (e.g., a fluorescent or radiolabeled diacylglycerol)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplate
-
Plate reader (fluorescence or scintillation counter)
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to the desired confluency.
-
Harvest cells and wash with cold PBS.
-
Resuspend the cell pellet in Lysis Buffer and incubate on ice for 15 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant (lysate).
-
Determine the protein concentration of the lysate.
-
-
Assay Performance:
-
Dilute the cell lysate to a working concentration in Assay Buffer.
-
In a 96-well plate, add the diluted cell lysate.
-
Add this compound at various concentrations (and a vehicle control, e.g., DMSO).
-
Pre-incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding the DAGL substrate.
-
Incubate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction (if necessary, depending on the substrate).
-
Read the signal on a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (no lysate control).
-
Normalize the data to the vehicle control.
-
Plot the percent inhibition versus the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.
-
Protocol 2: Measurement of 2-AG Levels in Cells
This protocol outlines the general steps for quantifying changes in 2-arachidonoylglycerol (2-AG) levels in cells following treatment with this compound.
Materials:
-
Cell culture reagents
-
This compound
-
6-well plates
-
Methanol
-
Internal standard (e.g., 2-AG-d8)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and grow.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time.
-
-
Lipid Extraction:
-
Aspirate the media and wash the cells with cold PBS.
-
Add cold methanol containing an internal standard to each well to quench enzymatic activity and extract lipids.
-
Scrape the cells and collect the methanol extract.
-
Centrifuge to pellet any debris.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to an appropriate vial for analysis.
-
Analyze the samples using a validated LC-MS/MS method for the quantification of 2-AG.
-
-
Data Analysis:
-
Calculate the concentration of 2-AG in each sample based on the standard curve.
-
Normalize the 2-AG levels to the amount of protein or number of cells per well.
-
Compare the 2-AG levels in this compound-treated cells to the vehicle-treated control.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for its characterization.
Caption: Signaling pathway of this compound-mediated inhibition of DAGLβ.
Caption: General experimental workflow for characterizing this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Temperature and Humidity Ranges in Long-Term Stability Studies – StabilityStudies.in [stabilitystudies.in]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Expiration Dating and Stability Testing for Human Drug Products | FDA [fda.gov]
- 5. Inhibition of diacylglycerol lipase β modulates lipid and endocannabinoid levels in the ex vivo human placenta - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Osimertinib and Gefitinib in the Treatment of EGFR-Mutated Non-Small Cell Lung Cancer
A definitive guide for researchers and drug development professionals on the efficacy, mechanisms of action, and clinical trial designs of two key EGFR inhibitors.
In the landscape of targeted therapies for non-small cell lung cancer (NSCLC) with activating epidermal growth factor receptor (EGFR) mutations, the evolution of tyrosine kinase inhibitors (TKIs) has marked a significant advancement in patient outcomes. This guide provides a detailed comparison of a first-generation EGFR-TKI, Gefitinib, and a third-generation inhibitor, Osimertinib, offering a comprehensive overview of their relative efficacy supported by key clinical trial data, a breakdown of their experimental protocols, and an illustration of their distinct mechanisms of action.
Efficacy at a Glance: Osimertinib Demonstrates Superior Outcomes
Osimertinib has consistently shown superior efficacy over the first-generation EGFR-TKI, Gefitinib, in the first-line treatment of patients with EGFR-mutated advanced NSCLC. The landmark FLAURA trial provides the most robust evidence for this comparison.
| Efficacy Endpoint | Osimertinib | Gefitinib/Erlotinib | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 18.9 months[1][2][3] | 10.2 months[1][2][3] | 0.46 (0.37-0.57) | <0.001[2] |
| Median Overall Survival (OS) | 38.6 months[1] | 31.8 months[1] | 0.80 (0.64-1.00) | 0.046 |
| Objective Response Rate (ORR) | 80%[4] | 76%[4] | - | - |
| Median Duration of Response | 17.2 months[3] | 8.5 months[3] | - | - |
| Disease Control Rate (DCR) | 94%[5] | 90.57% | - | - |
Deep Dive: Experimental Protocols
A thorough understanding of the clinical trial methodologies is crucial for interpreting the efficacy data. The FLAURA trial stands as the pivotal head-to-head comparison.
The FLAURA Trial (NCT02296125)
Study Design: The FLAURA trial was a Phase III, double-blind, randomized study designed to assess the efficacy and safety of Osimertinib compared to standard-of-care EGFR-TKIs (Gefitinib or Erlotinib) in treatment-naïve patients.[2][4][]
Patient Population: The trial enrolled 556 patients with locally advanced or metastatic NSCLC who had not received previous treatment for their advanced disease.[3][4][7] A key inclusion criterion was the presence of an EGFR mutation (exon 19 deletion or L858R).[4][7]
Randomization and Treatment: Patients were randomized in a 1:1 ratio to receive either:
-
Standard of Care (SoC): Gefitinib 250 mg once daily or Erlotinib 150 mg once daily, orally.[4][7][8]
Patients were stratified by mutation status (Ex19del or L858R) and race (Asian vs. non-Asian).[][7]
Endpoints:
-
Primary Endpoint: Progression-free survival (PFS) as assessed by the investigator.[4][]
-
Secondary Endpoints: Overall survival (OS), objective response rate (ORR), duration of response, disease control rate, and safety.[]
The following diagram illustrates the workflow of the FLAURA clinical trial:
Unraveling the Mechanism of Action: A Tale of Two Inhibitors
Both Gefitinib and Osimertinib function by inhibiting the EGFR tyrosine kinase, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival. However, their molecular targets and binding mechanisms differ significantly, which underlies the superior efficacy of Osimertinib.
Gefitinib: A First-Generation Reversible Inhibitor
Gefitinib is a reversible inhibitor that competes with adenosine triphosphate (ATP) at the tyrosine kinase domain of the EGFR.[9][10] It is effective against the common sensitizing EGFR mutations (exon 19 deletions and L858R). However, its efficacy is limited by the development of acquired resistance, most commonly through the T790M "gatekeeper" mutation in exon 20 of the EGFR gene.[] This mutation increases the ATP affinity of the kinase domain, reducing the binding of Gefitinib.
Osimertinib: A Third-Generation Irreversible Inhibitor
Osimertinib is an irreversible EGFR-TKI that covalently binds to the cysteine residue at position 797 in the EGFR kinase domain.[4][7] This irreversible binding allows it to effectively inhibit both the initial sensitizing EGFR mutations and the T790M resistance mutation.[][7][11] Furthermore, Osimertinib is designed to have minimal activity against wild-type EGFR, which is thought to contribute to its favorable safety profile.[7][11]
The following diagrams illustrate the EGFR signaling pathway and the distinct mechanisms of action of Gefitinib and Osimertinib.
Conclusion
The evidence strongly supports the use of Osimertinib over Gefitinib as a first-line treatment for patients with EGFR-mutated advanced NSCLC. Its ability to effectively inhibit both sensitizing and resistance mutations translates into significantly improved progression-free and overall survival. The detailed experimental protocol of the FLAURA trial provides a robust framework for understanding the clinical evidence, while the distinct mechanisms of action at the molecular level explain the observed differences in efficacy. For researchers and drug development professionals, the story of Gefitinib and Osimertinib serves as a compelling case study in the evolution of targeted cancer therapies, highlighting the importance of anticipating and overcoming mechanisms of drug resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 7. Osimertinib making a breakthrough in lung cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. The safety and efficacy of osimertinib for the treatment of EGFR T790M mutation positive non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
LEI105: A Novel Therapeutic Approach Compared to Standard of Care in Obesity, Metabolic Disorders, and Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
LEI105, a potent and selective dual inhibitor of diacylglycerol lipase-α (DAGL-α) and -β (DAGL-β), is an investigational compound with potential therapeutic applications in obesity, related metabolic disorders, and neuroinflammation. This guide provides a comparative analysis of this compound against current standard of care treatments for these conditions, based on its mechanism of action and available preclinical data.
Mechanism of Action: A Differentiated Approach
Unlike many existing therapies, this compound targets the endocannabinoid system, a key regulator of appetite, metabolism, and inflammation. By inhibiting DAGL-α and -β, this compound reduces the production of the endocannabinoid 2-arachidonoylglycerol (2-AG)[1][2]. This mechanism offers a novel therapeutic strategy that is distinct from the current standards of care.
dot
Caption: Mechanism of action of this compound.
This compound vs. Standard of Care for Obesity and Metabolic Disorders
The current standard of care for obesity and metabolic disorders is a multi-tiered approach that begins with lifestyle modifications and progresses to pharmacotherapy and, in some cases, surgery.
Comparison of this compound and Standard of Care for Obesity/Metabolic Disorders
| Feature | This compound (Proposed) | Standard of Care |
| Primary Mechanism | Reduction of 2-AG synthesis via DAGL inhibition, leading to modulation of the endocannabinoid system. | Varies: Lifestyle modification (caloric restriction, exercise), appetite suppression (e.g., GLP-1 agonists), reduced fat absorption (e.g., Orlistat), surgical restriction/malabsorption. |
| Target Pathway | Endocannabinoid signaling. | Central appetite regulation, gastrointestinal fat absorption, various metabolic pathways. |
| Preclinical Evidence | The broader class of lipase inhibitors has been explored for obesity treatment[3][4][5]. | Extensive clinical data supporting efficacy and safety for approved therapies[6][7][8]. |
| Potential Advantages | May address both metabolic and inflammatory components of obesity. Novel mechanism for patients refractory to existing therapies. | Established efficacy and safety profiles for many interventions. Wide range of options to tailor treatment. |
| Potential Challenges | Limited clinical data. Full systemic effects of chronic DAGL inhibition are not yet fully understood. | Side effects, patient adherence to lifestyle changes, cost of newer medications, surgical risks. |
dot
Caption: Therapeutic approaches for obesity.
This compound vs. Standard of Care for Neuroinflammation
Neuroinflammation is a component of numerous neurological diseases, and treatment is often directed at the underlying condition. There is no single standard of care for neuroinflammation itself.
Comparison of this compound and Standard of Care for Neuroinflammation
| Feature | This compound (Preclinical Data) | Standard of Care (General Approaches) |
| Primary Mechanism | Reduces 2-AG, which can be converted to pro-inflammatory arachidonic acid and prostaglandins, thereby reducing neuroinflammatory mediators. | Varies: Non-steroidal anti-inflammatory drugs (NSAIDs), corticosteroids, disease-modifying antirheumatic drugs (DMARDs), biologics targeting specific cytokines (e.g., TNF-α inhibitors). |
| Target Pathway | Endocannabinoid and eicosanoid pathways. | Cyclooxygenase (COX) pathways, glucocorticoid receptors, specific inflammatory signaling cascades. |
| Preclinical Evidence | DAGL inhibition has been shown to attenuate lipopolysaccharide (LPS)-induced neuroinflammatory responses in animal models[1][9][10]. | Extensive preclinical and clinical data for various anti-inflammatory agents in different disease models. |
| Potential Advantages | May offer a more targeted approach to neuroinflammation by modulating a key upstream signaling molecule (2-AG). | Broad anti-inflammatory effects. Established clinical use for many agents. |
| Potential Challenges | Potential for on-target side effects related to endocannabinoid system modulation. Long-term effects on neuronal function require further investigation. | Broad immunosuppression can increase infection risk. Significant side effect profiles for long-term use of corticosteroids and some other agents. |
dot
Caption: this compound's role in neuroinflammation.
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of DAGL inhibitors are crucial for the replication and extension of these findings.
Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
-
Animal Model: Typically, adult male C57BL/6 mice are used.
-
Induction of Neuroinflammation: A single intraperitoneal (i.p.) injection of LPS (e.g., 0.5-5 mg/kg) is administered.
-
Drug Administration: The investigational compound (e.g., a DAGL inhibitor) or vehicle is administered, often prior to the LPS challenge.
-
Tissue Collection: At a specified time point after LPS injection (e.g., 2-24 hours), animals are euthanized, and brain tissue (e.g., hippocampus, cortex) is collected.
-
Analysis:
-
Cytokine Measurement: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) are quantified using methods such as ELISA or qPCR.
-
Microglial Activation: Assessed by immunohistochemistry or immunofluorescence for markers like Iba1.
-
Lipidomics: Quantification of 2-AG and other endocannabinoids and related lipids is performed using liquid chromatography-mass spectrometry (LC-MS).
-
Conclusion
This compound represents a promising investigational agent with a novel mechanism of action that could offer a new therapeutic avenue for obesity, metabolic disorders, and neuroinflammation. Its ability to modulate the endocannabinoid system distinguishes it from current standards of care. While preclinical data, particularly in the context of neuroinflammation, is encouraging, further research, including rigorous clinical trials, is necessary to fully elucidate its therapeutic potential, safety profile, and comparative efficacy against established treatments. The provided data and diagrams offer a foundational comparison for researchers and drug development professionals exploring the potential of DAGL inhibition.
References
- 1. Investigation of Diacylglycerol Lipase Alpha Inhibition in the Mouse Lipopolysaccharide Inflammatory Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DAGLβ Inhibition Perturbs a Lipid Network Involved in Macrophage Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sochob.cl [sochob.cl]
- 4. Lipase Inhibitors for Obesity: A Review [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. Clinical Data Mega-Collection of Obesity and Obesity-Related Trials: Primary Inclusion Criteria from All Studies and Highlights of Clinical Efficacy Analysis of GLP-1 Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validating LEI105's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of LEI105's performance against other key inhibitors of the endocannabinoid system. This document summarizes quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to support the validation of this compound's mechanism of action.
This compound is a potent, highly selective, and reversible dual inhibitor of diacylglycerol lipase-α (DAGL-α) and diacylglycerol lipase-β (DAGL-β). These enzymes are responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG), a key signaling molecule in the central nervous system and periphery. By inhibiting DAGL-α and DAGL-β, this compound effectively reduces the levels of 2-AG, thereby modulating endocannabinoid signaling. This mechanism of action holds therapeutic potential for a range of conditions, including obesity, metabolic disorders, and neuroinflammation.[1]
This guide compares this compound with other well-characterized inhibitors that target different key enzymes within the endocannabinoid system:
-
URB597: An irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide (AEA).
-
JZL184: An irreversible inhibitor of Monoacylglycerol Lipase (MAGL), the main enzyme for 2-AG degradation.
-
KT172: An inhibitor of α/β-hydrolase domain containing 6 (ABHD6), another enzyme contributing to 2-AG hydrolysis.
Data Presentation: A Comparative Overview of Inhibitor Potency and Selectivity
The following tables summarize the in vitro potency (IC50) of this compound and its comparators against their primary targets and key off-targets within the endocannabinoid system. The data has been compiled from various studies to provide a comparative perspective. It is important to note that experimental conditions may vary between studies.
| Inhibitor | Primary Target(s) | IC50 (nM) | Off-Target(s) | IC50 (nM) | Reference(s) |
| This compound | DAGL-α / DAGL-β | 13 / 32 | FAAH, MAGL, ABHD6 | >10,000 | [2] |
| URB597 | FAAH | ~5 | MAGL, ABHD6 | >10,000 | [3] |
| JZL184 | MAGL | ~8 | FAAH, ABHD6 | >10,000 / ~100 | |
| KT172 | ABHD6 / DAGL-β | 11 / 60 | DAGL-α | 140 | [2] |
Table 1: Comparative in vitro potency of endocannabinoid system inhibitors.
| Inhibitor | Effect on Endocannabinoid Levels |
| This compound | Decreases 2-AG |
| URB597 | Increases Anandamide (AEA) |
| JZL184 | Increases 2-AG |
| KT172 | Increases 2-AG |
Table 2: Primary effects of inhibitors on endocannabinoid levels.
Experimental Protocols: Validating Mechanism of Action
The validation of the mechanism of action for these inhibitors relies on robust biochemical and cell-based assays. The following are detailed methodologies for key experiments cited in the literature.
Activity-Based Protein Profiling (ABPP)
Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique used to assess the potency and selectivity of enzyme inhibitors in complex biological samples.
Objective: To determine the inhibitory activity and selectivity of a compound against a panel of active enzymes in their native environment.
General Protocol:
-
Proteome Preparation: Prepare proteomes from cells or tissues of interest (e.g., mouse brain membrane proteome).
-
Inhibitor Incubation: Pre-incubate the proteome with varying concentrations of the test inhibitor (e.g., this compound) for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C).
-
Probe Labeling: Add a broad-spectrum activity-based probe (ABP) that covalently labels the active site of a class of enzymes (e.g., a fluorophosphonate probe for serine hydrolases). Incubate for a specific time.
-
Reaction Quenching: Stop the labeling reaction by adding a sample buffer (e.g., SDS-PAGE loading buffer).
-
Gel Electrophoresis: Separate the proteins by SDS-PAGE.
-
Visualization and Quantification: Visualize the labeled enzymes using a fluorescence scanner. The intensity of the fluorescent signal for each enzyme is inversely proportional to the inhibitory activity of the test compound. Quantify the band intensities to determine the IC50 value.
Diacylglycerol Lipase (DAGL) Activity Assay (Radiometric)
This assay directly measures the enzymatic activity of DAGL by quantifying the conversion of a radiolabeled substrate to its product.
Objective: To determine the inhibitory potency of a compound against DAGLα or DAGLβ.
General Protocol:
-
Enzyme Source: Use cell lysates or membrane preparations containing the DAGL enzyme of interest.
-
Inhibitor Pre-incubation: Pre-incubate the enzyme preparation with various concentrations of the inhibitor (e.g., this compound) for a specified time.
-
Enzymatic Reaction: Initiate the reaction by adding a radiolabeled substrate, such as 1-stearoyl-2-[¹⁴C]arachidonoyl-sn-glycerol. Incubate at 37°C for a defined period.
-
Lipid Extraction: Terminate the reaction and extract the lipids using a solvent system (e.g., chloroform/methanol).
-
Thin-Layer Chromatography (TLC): Separate the lipid extracts by TLC to distinguish the substrate from the product (radiolabeled 2-AG and its breakdown product, arachidonic acid).
-
Quantification: Scrape the silica corresponding to the product bands and quantify the radioactivity using liquid scintillation counting.
-
Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the endocannabinoid signaling pathway and the distinct points of intervention for this compound and its comparators.
Caption: The Endocannabinoid Signaling Pathway.
Caption: Points of Intervention for Endocannabinoid System Inhibitors.
Caption: General Experimental Workflow for Inhibitor Validation.
References
- 1. Dual Inhibition of α/β-Hydrolase Domain 6 and Fatty Acid Amide Hydrolase Increases Endocannabinoid Levels in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biochemical and pharmacological characterization of human α/β-hydrolase domain containing 6 (ABHD6) and 12 (ABHD12) - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of LEI105 Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the diacylglycerol lipase (DAGL) inhibitor, LEI105, across various experimental models. The data presented herein supports the cross-validation of its activity and provides detailed experimental methodologies for key assays.
This compound is a potent, selective, and reversible inhibitor of diacylglycerol lipases alpha (DAGLα) and beta (DAGLβ), the primary enzymes responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). Understanding its activity and selectivity across different biological contexts is crucial for its application as a chemical probe to investigate the role of 2-AG signaling in health and disease. This guide summarizes the available data on this compound's performance in biochemical, cellular, and tissue-based models.
Data Presentation: Comparative Activity of this compound
The inhibitory potency of this compound has been assessed in multiple models using various assays. The following tables summarize the quantitative data, presenting pIC50 values (the negative logarithm of the half-maximal inhibitory concentration) for this compound and a related, less potent compound, LEI104, for comparison.
| Model System | Assay Type | Target | This compound pIC50 (IC50) | LEI104 pIC50 (IC50) |
| Recombinant Human DAGLα | Fluorescence-Based Natural Substrate Assay | DAGLα | 7.9 ± 0.08 (13 nM) | 6.3 ± 0.1 (501 nM) |
| Mouse Brain Membrane Proteome | Competitive ABPP | Endogenous DAGLα | 7.5 ± 0.07 (32 nM) | Not Reported |
| Mouse Spleen Membrane Proteome | Competitive ABPP | Endogenous DAGLβ | Not Reported | Not Reported |
| Neuro2A Cells (in situ) | Competitive ABPP | Endogenous DAGLβ | Not Reported | Not Reported |
Table 1: Inhibitory Potency of this compound in Biochemical and Cellular Models. Data compiled from studies characterizing the inhibitory activity of this compound against recombinant and endogenous DAGLα. ABPP refers to Activity-Based Protein Profiling.
| Model System | Assay Type | Effect | This compound Concentration |
| Neuro2A Cells | Targeted Lipidomics | Concentration-dependent reduction of 2-AG levels | Effective concentrations reported in original study |
| Mouse Hippocampal Slices | Electrophysiology | Reduction of cannabinoid CB1 receptor-mediated short-term synaptic plasticity | Effective concentrations reported in original study |
| Rat Brain (in vivo, using LEI-106, a similar DAGLα inhibitor) | In situ brain perfusion | Increased blood-brain barrier permeability | 40 mg/kg, i.p. |
Table 2: Functional Effects of DAGL Inhibition by this compound and a Related Compound. This table highlights the downstream functional consequences of this compound-mediated DAGL inhibition in cellular and tissue models, as well as the in vivo effects of a structurally similar DAGLα inhibitor.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to assess the activity of this compound.
Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is a powerful chemical proteomic technique used to assess the potency and selectivity of an inhibitor against its target enzyme in a complex biological sample.
Objective: To determine the IC50 of this compound for DAGLα and DAGLβ in their native environment.
Materials:
-
Mouse brain or spleen tissue homogenates (or cell lysates)
-
This compound and other test compounds
-
Activity-based probe (e.g., a fluorescently-tagged broad-spectrum serine hydrolase probe or a specific DAGL probe)
-
SDS-PAGE gels
-
Fluorescence gel scanner
Procedure:
-
Proteome Preparation: Homogenize mouse brain or spleen tissue in an appropriate buffer to generate a membrane proteome fraction.
-
Inhibitor Incubation: Pre-incubate aliquots of the proteome with varying concentrations of this compound (or vehicle control) for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
-
Probe Labeling: Add the activity-based probe to the inhibitor-treated proteomes and incubate for a further period (e.g., 15 minutes) to allow for labeling of the active enzymes that have not been inhibited by this compound.
-
Quenching and Separation: Quench the reaction by adding SDS-PAGE loading buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Visualization and Quantification: Visualize the fluorescently labeled enzymes using an in-gel fluorescence scanner. The intensity of the fluorescent band corresponding to the target enzyme will be inversely proportional to the concentration of the inhibitor.
-
Data Analysis: Quantify the fluorescence intensity of the target enzyme band at each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the pIC50 value.
Fluorescence-Based Natural Substrate Assay
This assay measures the enzymatic activity of DAGL by detecting the production of glycerol, a byproduct of the hydrolysis of a diacylglycerol substrate.
Objective: To determine the IC50 of this compound against recombinant DAGLα in a cell-free system.
Materials:
-
Recombinant human DAGLα
-
Diacylglycerol substrate (e.g., 1-stearoyl-2-arachidonoyl-sn-glycerol)
-
A coupled enzyme system to detect glycerol (e.g., glycerol kinase, glycerol phosphate oxidase, and horseradish peroxidase)
-
A fluorescent probe that reacts with the final product of the coupled enzyme system (e.g., Amplex Red)
-
This compound and other test compounds
-
96-well microplate reader
Procedure:
-
Assay Preparation: Prepare a reaction mixture containing the diacylglycerol substrate and the coupled enzyme system in an appropriate assay buffer.
-
Inhibitor Incubation: Add varying concentrations of this compound (or vehicle control) to the wells of a 96-well plate.
-
Enzyme Addition: Add the recombinant DAGLα to the wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Incubate the plate at a controlled temperature (e.g., 37°C) and measure the increase in fluorescence over time using a microplate reader. The rate of fluorescence increase is proportional to the DAGLα activity.
-
Data Analysis: Calculate the initial rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the pIC50 value.
Mandatory Visualization
Signaling Pathway of DAGL and 2-AG
Caption: Signaling pathway of DAGL and its product 2-AG, and the inhibitory action of this compound.
Experimental Workflow for Competitive ABPP
Caption: Workflow for determining inhibitor potency using competitive Activity-Based Protein Profiling (ABPP).
LEI105: A Comparative Analysis of Placebo-Controlled Studies
For Researchers, Scientists, and Drug Development Professionals
LEI105 (also known as CN-105) is an apolipoprotein E (apoE)-mimetic peptide that has shown promise in preclinical models of acute brain injury by downregulating inflammatory responses. This guide provides a comprehensive comparison of this compound against a placebo in controlled clinical studies, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.
Efficacy and Safety: A Quantitative Overview
Two key Phase 1, randomized, double-blind, placebo-controlled studies have evaluated the safety, tolerability, and pharmacokinetics of this compound in healthy adult volunteers. The first study was conducted in the United States and the second in China.
Safety and Tolerability
The primary outcome of these initial human studies was to assess the safety of this compound. The following tables summarize the incidence of adverse events (AEs) reported in both the US and Chinese Phase 1 trials.
Table 1: Adverse Events in the US Phase 1 Study of this compound
| Adverse Event Category | This compound (N=36) | Placebo (N=12) |
| Any Adverse Event | 18 (50.0%) | 5 (41.7%) |
| Bradycardia | 4 (11.1%) | 2 (16.7%) |
| Headache | 2 (5.6%) | 0 (0.0%) |
| Contact Dermatitis | 1 (2.8%) | 0 (0.0%) |
| Dizziness | 1 (2.8%) | 0 (0.0%) |
| Hyperhidrosis | 1 (2.8%) | 0 (0.0%) |
| Nausea | 1 (2.8%) | 0 (0.0%) |
| Oropharyngeal Pain | 1 (2.8%) | 0 (0.0%) |
| Paresthesia | 1 (2.8%) | 0 (0.0%) |
| Pruritus | 1 (2.8%) | 0 (0.0%) |
| Rash | 1 (2.8%) | 0 (0.0%) |
| Sinus Bradycardia | 1 (2.8%) | 0 (0.0%) |
| Somnolence | 1 (2.8%) | 0 (0.0%) |
| Vomiting | 1 (2.8%) | 0 (0.0%) |
| White Blood Cell Count Increased | 1 (2.8%) | 0 (0.0%) |
Data sourced from Guptill JT, et al. J Clin Pharmacol. 2017.
Table 2: Adverse Events in the Chinese Phase 1 Study of this compound
| Dose Group | This compound | Placebo |
| 0.03 mg/kg | 6/8 (75.0%) | 3/8 (37.5%) |
| 0.1 mg/kg | 1/8 (12.5%) | - |
| 0.3 mg/kg | 2/8 (25.0%) | - |
| 1.0 mg/kg | 0/8 (0.0%) | - |
| Total | 9/32 (28.1%) | 3/8 (37.5%) |
Data sourced from Li S, et al. Clin Ther. 2022.
In both studies, this compound was generally well-tolerated. The majority of adverse events were mild to moderate in severity.
Pharmacokinetics
The pharmacokinetic profile of this compound was a key area of investigation in the Phase 1 trials. The following table summarizes the main pharmacokinetic parameters.
Table 3: Pharmacokinetic Parameters of this compound in Healthy Volunteers
| Parameter | Value | Study |
| Elimination Half-Life (t½) | ~3.6 hours | US Phase 1 |
| Elimination Half-Life (t½) | 2.3 - 3.6 hours | Chinese Phase 1 |
| Dose Proportionality | Linear | US & Chinese Phase 1 |
| Drug Accumulation | Minimal | US & Chinese Phase 1 |
The pharmacokinetic data from both studies were comparable, indicating no significant ethnic differences in the handling of the drug.
Experimental Protocols
The methodologies employed in the key placebo-controlled studies of this compound are detailed below.
US Phase 1 Study (Guptill JT, et al. J Clin Pharmacol. 2017)
-
Study Design: A randomized, double-blind, placebo-controlled, single-center, dose-escalation study.
-
Participants: 48 healthy adult male and female volunteers.
-
Dosing Regimen:
-
Single Ascending Dose (SAD): Five cohorts received a single intravenous infusion of this compound (0.01, 0.03, 0.1, 0.3, or 1.0 mg/kg) or placebo.
-
Multiple Ascending Dose (MAD): One cohort received multiple intravenous infusions of this compound (1.0 mg/kg) or placebo every 6 hours for 13 doses.
-
-
Key Assessments:
-
Safety: Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
-
Pharmacokinetics: Serial blood and urine samples were collected to determine the pharmacokinetic profile of this compound.
-
Chinese Phase 1 Study (Li S, et al. Clin Ther. 2022)
-
Study Design: A randomized, double-blind, placebo-controlled, single-center, dose-escalation study.
-
Participants: 40 healthy adult Chinese volunteers.
-
Dosing Regimen:
-
Single Ascending Dose (SAD): Four cohorts received a single 30-minute intravenous infusion of this compound (0.03, 0.1, 0.3, or 1 mg/kg) or placebo.
-
Multiple Dose: Following the single dose, participants in each cohort received multiple intravenous infusions of the same dose of this compound or placebo every 6 hours for a total of 13 doses.
-
-
Key Assessments:
-
Safety: Continuous monitoring for adverse events, physical examinations, vital signs, ECGs, and laboratory tests.
-
Pharmacokinetics: Blood samples were collected at predetermined intervals to assess the pharmacokinetic parameters of this compound.
-
Mechanism of Action and Experimental Workflow
Proposed Signaling Pathway of this compound in Neuroinflammation
This compound is believed to exert its neuroprotective effects by modulating the inflammatory response following acute brain injury. Preclinical studies suggest that this compound interacts with the Toll-like receptor (TLR) signaling pathway, which plays a crucial role in the innate immune response.
Caption: Proposed mechanism of this compound in modulating neuroinflammation.
Experimental Workflow of a Phase 1 Clinical Trial
The following diagram illustrates the typical workflow of a Phase 1, placebo-controlled, dose-escalation study for a new investigational drug like this compound.
Caption: Workflow of a Phase 1 this compound clinical trial.
Benchmarking LEI105: A New Era in Endocannabinoid System Modulation
A Comparison with First-Generation Cannabinoid Receptor 1 (CB1) Antagonists
The emergence of LEI105, a potent and selective dual inhibitor of diacylglycerol lipase α and β (DAGLα/β), marks a significant advancement in the field of endocannabinoid system modulation. Unlike previous generation inhibitors that directly block the cannabinoid receptor 1 (CB1R), this compound targets the biosynthesis of a key endocannabinoid, 2-arachidonoylglycerol (2-AG). This novel mechanism of action presents a promising strategy for therapeutic intervention in a range of disorders, including obesity, metabolic syndrome, and neuroinflammation, potentially avoiding the adverse psychiatric side effects that plagued its predecessors. This guide provides a comprehensive comparison of this compound with the first-generation CB1R inverse agonists, rimonabant and taranabant, supported by preclinical data.
Mechanism of Action: A Tale of Two Strategies
First-generation CB1R inhibitors, such as rimonabant and taranabant, function as inverse agonists, directly binding to and inactivating the CB1 receptor. This global blockade of CB1R signaling throughout the body, including the central nervous system, was effective in reducing appetite and body weight. However, it also led to significant psychiatric side effects, including anxiety and depression, ultimately leading to their withdrawal from the market.
This compound employs a more nuanced approach. By inhibiting DAGL, the primary enzyme responsible for the on-demand synthesis of 2-AG in the brain and peripheral tissues, this compound reduces the levels of this key endocannabinoid.[1] This, in turn, dampens the activation of CB1 receptors without directly blocking them, offering a more targeted modulation of the endocannabinoid system. This indirect approach is hypothesized to preserve basal CB1R signaling, which is crucial for normal physiological functions, thereby potentially mitigating the adverse effects seen with direct antagonists.
Preclinical Efficacy: A Comparative Overview
Direct head-to-head preclinical studies comparing this compound with rimonabant or taranabant under identical conditions are not yet available in the public domain. However, by examining data from studies on compounds with similar mechanisms of action in relevant animal models, we can draw insightful comparisons.
Table 1: Preclinical Performance of a DAGL Inhibitor (DH-376, structurally related to this compound)
| Parameter | Species/Model | Dose | Route | Key Findings | Reference |
| Food Intake | Mouse (High-Fat Diet) | Not Specified | IP | Transiently suppressed caloric intake on the first day of treatment. | [2] |
| Body Weight | Mouse (High-Fat Diet) | Not Specified | IP | Transiently lower body weight after 24 hours. | [2] |
| 2-AG Levels | Mouse (Brain and Blood) | Not Specified | IP | Effectively lowered blood and brain levels of endocannabinoids after 1 week. | [2] |
Table 2: Preclinical Performance of Rimonabant (CB1R Inverse Agonist)
| Parameter | Species/Model | Dose | Route | Key Findings | Reference |
| Food Intake | Rat (Obese Zucker) | 1-10 mg/kg | Not Specified | Dose-dependently reduced reinforcers and responses for sucrose. | [3][4] |
| Food Intake | Rat | Not Specified | Not Specified | Significantly decreased food consumption. | [5] |
| Body Weight | Mouse (Diet-Induced Obesity) | Not Specified | Not Specified | Attenuated obesity compared to vehicle-treated mice. | [1] |
| Body Weight | Rat (Obese Zucker) | Not Specified | Not Specified | Reduced body weight. | [3] |
Table 3: Preclinical Performance of Taranabant (CB1R Inverse Agonist)
| Parameter | Species/Model | Dose | Route | Key Findings | Reference |
| Food Intake | Mouse | 1 mg/kg and 3 mg/kg | Not Specified | Dose-dependently decreased food intake. | [1] |
| Body Weight | Mouse | 1 mg/kg and 3 mg/kg | Not Specified | Dose-dependently inhibited overnight body weight gain. | [1] |
| Body Weight | Mouse (Diet-Induced Obesity) | 0.3, 1, and 3 mg/kg | Daily Treatment | Significant dose-dependent increases in weight loss over two weeks. | [1] |
The available data suggests that both approaches, inhibiting 2-AG synthesis and direct CB1R antagonism, can lead to reductions in food intake and body weight in preclinical models of obesity. A key differentiator for this compound and related DAGL inhibitors is their transient effect on these parameters in the cited study, which may suggest a modulatory rather than a complete blockade effect.[2] This could be advantageous in minimizing long-term side effects. In contrast, rimonabant and taranabant demonstrated robust and sustained effects on appetite and weight, which, while effective, were ultimately overshadowed by their adverse event profile.[1][3][4][5]
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of action, the following diagrams illustrate the endocannabinoid signaling pathway and a general workflow for inhibitor screening.
Caption: Endocannabinoid signaling at the synapse.
Caption: A generalized workflow for inhibitor development.
Experimental Protocols
The following are generalized protocols for assessing the activity of DAGL inhibitors and CB1R antagonists.
Diacylglycerol Lipase (DAGL) Activity Assay (Radiometric)
This assay measures the enzymatic activity of DAGL by quantifying the release of a radiolabeled fatty acid from a substrate.
-
Enzyme Source: Prepare cell lysates or membrane fractions from cells overexpressing DAGLα or DAGLβ.
-
Substrate: Utilize a radiolabeled DAG analog, such as 1-stearoyl-2-[¹⁴C]arachidonoyl-sn-glycerol.
-
Reaction: Incubate the enzyme source with the radiolabeled substrate in a suitable buffer (e.g., Tris-HCl, pH 7.0) at 37°C. For inhibitor testing, pre-incubate the enzyme with various concentrations of the test compound (e.g., this compound) before adding the substrate.
-
Extraction: Stop the reaction by adding a chloroform/methanol mixture to extract the lipids.
-
Separation: Separate the lipid components using thin-layer chromatography (TLC).
-
Quantification: Visualize the radiolabeled fatty acid spot (e.g., [¹⁴C]arachidonic acid) by autoradiography and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by non-linear regression analysis.
CB1 Receptor Binding Assay
This assay determines the affinity of a compound for the CB1 receptor by measuring its ability to displace a radiolabeled ligand.
-
Receptor Source: Prepare membrane homogenates from tissues or cells expressing the CB1 receptor (e.g., rat brain tissue or HEK293 cells transfected with the human CB1 receptor).
-
Radioligand: Use a high-affinity radiolabeled CB1 receptor agonist or antagonist, such as [³H]CP55,940.
-
Competition Binding: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., rimonabant).
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.[1]
Conclusion
This compound represents a promising new generation of endocannabinoid system modulators. By targeting the synthesis of 2-AG rather than directly blocking the CB1 receptor, it offers the potential for a more refined therapeutic effect with an improved safety profile. While direct comparative preclinical data is still needed to fully elucidate its advantages over first-generation inhibitors like rimonabant and taranabant, the distinct mechanism of action of this compound provides a strong rationale for its continued development. The data presented in this guide highlights the potential of this novel approach and provides a framework for its further evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of endocannabinoid synthesis enzymes DAGL and NAPE-PLD transiently lowers body weight and alters glucose homeostasis during a high-fat diet challenge in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rimonabant reduces the essential value of food in the genetically obese Zucker rat: an exponential demand analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Behavioral assessment of rimonabant under acute and chronic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
LEI105: Bridging the Gap Between In Vitro Potency and Predicted In Vivo Efficacy
A Comparative Guide for Researchers in Drug Development
LEI105 has emerged as a potent and highly selective reversible inhibitor of diacylglycerol lipases (DAGL), the primary enzymes responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). This guide provides a comprehensive comparison of the in vitro activity of this compound with the established in vivo effects of other well-characterized DAGL inhibitors, offering researchers valuable insights into its potential therapeutic applications. While direct in vivo data for this compound is not yet publicly available, this analysis aims to extrapolate its likely in vivo profile based on its impressive in vitro characteristics and the known translational success of similar compounds.
In Vitro Profile of this compound: High Potency and Selectivity
This compound demonstrates exceptional potency and selectivity for both DAGL-α and DAGL-β isoforms in a variety of in vitro assays. Its inhibitory activity has been quantified using colorimetric, fluorescence-based, and radiometric methods, consistently showing pIC50 values in the nanomolar range.[1][2] A key feature of this compound is its remarkable selectivity, exhibiting minimal cross-reactivity with other crucial enzymes of the endocannabinoid system, including fatty acid amide hydrolase (FAAH), monoacylglycerol lipase (MAGL), and abhydrolase domain-containing protein 6 (ABHD6).[2][3] This high degree of selectivity is a critical attribute for a pharmacological tool and a potential therapeutic agent, as it minimizes off-target effects.
In cellular assays, this compound has been shown to effectively reduce the levels of 2-AG in the Neuro2A neuronal cell line in a concentration-dependent manner, without altering the levels of anandamide (AEA).[2] This confirms its specific mechanism of action in a cellular context, directly impacting the production of its target endocannabinoid.
| Assay Type | Target | This compound pIC50 | Reference Compound | Reference Compound pIC50 |
| Colorimetric Assay (pNPB) | human DAGL-α | 8.5 ± 0.06 | LEI104 | 7.4 ± 0.05 |
| Fluorescence-based Assay (natural substrate) | recombinant human DAGL-α | 7.9 ± 0.08 | LEI104 | 6.3 ± 0.1 |
| Radiometric Assay ([¹⁴C]SAG) | recombinant human DAGL-α | 6.6 | - | - |
| Competitive ABPP | endogenous mouse brain DAGL-α | 7.5 ± 0.07 | - | - |
| Competitive ABPP | endogenous mouse spleen DAGL-β | 7.3 ± 0.07 | - | - |
Table 1: In Vitro Inhibitory Activity of this compound against DAGLα and DAGLβ. [1][2]
The Endocannabinoid Signaling Pathway and this compound's Point of Intervention
The following diagram illustrates the endocannabinoid signaling pathway, highlighting the role of DAGL in the synthesis of 2-AG and the specific point of inhibition by this compound.
Caption: The Endocannabinoid Signaling Pathway and the inhibitory action of this compound on DAGL.
In Vivo Correlation: Insights from Comparative DAGL Inhibitors
While direct in vivo studies on this compound are pending, the effects of other potent and selective DAGL inhibitors, such as DH376 and DO34, provide a strong basis for predicting its in vivo activity. These compounds have been shown to be active in vivo in mice, demonstrating dose-dependent inhibition of DAGLα and DAGLβ in the brain. This inhibition leads to a significant reduction in brain 2-AG levels, confirming target engagement in the central nervous system.
| Compound | Route of Administration | Dose | Effect on Brain 2-AG Levels | Behavioral Effects |
| DH376 | Intraperitoneal (i.p.) | 10 mg/kg | Significant reduction | Antinociceptive effects in models of inflammatory and neuropathic pain |
| DO34 | Intraperitoneal (i.p.) | 30 mg/kg | Significant reduction | Reverses mechanical and cold allodynia in a model of inflammatory pain |
| This compound | (Predicted) | (To be determined) | (Predicted) Significant reduction | (Predicted) Antinociceptive, anxiolytic, or other CNS-related effects |
Table 2: In Vivo Effects of Comparative DAGL Inhibitors.
Based on its high in vitro potency and selectivity, it is anticipated that systemic administration of this compound would lead to a significant and selective reduction of 2-AG levels in the brain and peripheral tissues. This modulation of the endocannabinoid system is expected to translate into a range of potential therapeutic effects, including analgesia, anxiolysis, and anti-inflammatory actions, which have been observed with other DAGL inhibitors.
Experimental Workflow: From In Vitro Discovery to In Vivo Validation
The journey of a compound like this compound from initial screening to potential clinical application follows a structured workflow. The diagram below outlines the key stages of this process.
References
- 1. researchgate.net [researchgate.net]
- 2. A highly selective, reversible inhibitor identified by comparative chemoproteomics modulates diacylglycerol lipase activity in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of diacylglycerol lipase β modulates lipid and endocannabinoid levels in the ex vivo human placenta - PMC [pmc.ncbi.nlm.nih.gov]
No Publicly Available Data for LEI105 Efficacy in Cancer Cell Lines
Despite a comprehensive search of scientific literature and clinical trial databases, no information was found regarding the efficacy, mechanism of action, or experimental protocols for a compound designated "LEI105."
This lack of publicly available data prevents the creation of a detailed comparison guide as requested. The search for "this compound" did not yield any specific results in relation to cancer cell line studies, signaling pathways, or comparative analyses with other therapeutic agents.
It is possible that "this compound" is an internal development code for a very early-stage compound that has not yet been disclosed in publications or public forums. Alternatively, it may be a typographical error or a different internal identifier not recognized in public databases.
Without access to foundational data on this compound, including its molecular target, mechanism of action, and preclinical data in various cancer cell lines, it is impossible to:
-
Summarize quantitative efficacy data.
-
Detail experimental protocols.
-
Visualize its signaling pathway or experimental workflows.
-
Provide an objective comparison with alternative treatments.
Researchers, scientists, and drug development professionals seeking information on this compound are encouraged to consult internal documentation or contact the originating institution for data. At present, no resources are available in the public domain to fulfill the request for a comprehensive comparison guide.
A Comparative Analysis of LEI105 and Its Alternatives as Diacylglycerol Lipase Alpha Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the diacylglycerol lipase alpha (DAGL-α) inhibitor, LEI105, and its derivatives, alongside other alternative inhibitors. This document outlines their performance based on experimental data, details the methodologies of key experiments, and visualizes critical pathways and workflows to support further research and development in the field of endocannabinoid signaling.
This compound has emerged as a potent and highly selective reversible inhibitor of DAGL-α, a key enzyme responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). Understanding its performance in relation to other available tools is crucial for its effective application in studying the physiological and pathological roles of 2-AG signaling. This guide offers an objective comparison of this compound with its direct precursor, LEI104, and other widely used, albeit less selective, DAGL inhibitors such as Tetrahydrolipstatin (THL) and RHC80267.
Performance Comparison of DAGL-α Inhibitors
The inhibitory potency and selectivity of this compound, LEI104, THL, and RHC80267 against DAGL-α and other key enzymes in the endocannabinoid system have been evaluated in several studies. The following tables summarize the available quantitative data.
| Compound | Target | pIC50 | IC50 (nM) | Notes |
| This compound | DAGL-α | 7.9 ± 0.08 | 13 | Highly potent and selective reversible inhibitor. |
| DAGL-α | 7.5 ± 0.07 | 32 | Determined by competitive ABPP. | |
| DAGL-β | 7.3 ± 0.07 | - | Active against DAGL-β isoform. | |
| LEI104 | DAGL-α | 6.3 ± 0.1 | 501 | Precursor to this compound, significantly less potent. |
| THL | DAGL-α/β | - | ~60 | Irreversible inhibitor with numerous off-targets.[1] |
| RHC80267 | DAGL-α/β | - | 10,000 - 70,000 | Weak inhibitor with several off-targets.[1] |
Table 1: Comparative Potency of DAGL-α Inhibitors. Data compiled from multiple sources. pIC50 and IC50 values represent the negative logarithm of the half-maximal inhibitory concentration and the half-maximal inhibitory concentration, respectively.
| Compound | Off-Target | Inhibition | Notes |
| This compound | FAAH | No significant inhibition | Demonstrates high selectivity. [2] |
| MAGL | No significant inhibition | [2] | |
| ABHD6 | No significant inhibition | [2] | |
| ABHD12 | No significant inhibition | [2] | |
| LEI104 | FAAH | Yes | Less selective compared to this compound. |
| THL | ABHD6 | Yes | |
| ABHD12 | Yes | ||
| FAAH | Yes | ||
| MAGL | Yes | ||
| Other Serine Hydrolases | Yes | Broad-spectrum serine hydrolase inhibitor.[1] | |
| RHC80267 | KIAA1363 | Yes | |
| BAT5 | Yes | ||
| PLA2g7 | Yes |
Table 2: Selectivity Profile of DAGL-α Inhibitors. This table highlights the known off-target activities of the compared inhibitors.
Signaling Pathway of 2-AG Biosynthesis and Inhibition by this compound
The primary pathway for 2-AG synthesis in the central nervous system involves the sequential action of phospholipase C (PLC) and DAGL-α. This compound acts by selectively and reversibly inhibiting DAGL-α, thereby blocking the conversion of diacylglycerol (DAG) to 2-AG.
Caption: 2-AG Biosynthesis and this compound Inhibition.
Experimental Methodologies
A comprehensive evaluation of DAGL-α inhibitors relies on a combination of robust biochemical and cell-based assays. The following are detailed protocols for key experiments used to characterize compounds like this compound.
Competitive Activity-Based Protein Profiling (ABPP)
This method is used to assess the potency and selectivity of an inhibitor against its target enzyme in a complex biological sample.
Protocol:
-
Proteome Preparation: Mouse brain membrane proteomes are prepared by homogenization and ultracentrifugation. Protein concentration is determined using a standard protein assay.
-
Inhibitor Incubation: Aliquots of the membrane proteome (e.g., 50 µg) are pre-incubated with varying concentrations of the test inhibitor (e.g., this compound) or vehicle (DMSO) for 30 minutes at 37°C in a suitable buffer (e.g., PBS).
-
Probe Labeling: The activity-based probe MB064 (a fluorescently labeled β-lactone) is added to a final concentration of 250 nM and incubated for another 30 minutes at 37°C. MB064 covalently binds to the active site of DAGL-α.
-
SDS-PAGE and Fluorescence Scanning: The reaction is quenched with reducing Laemmli sample buffer. Proteins are separated by SDS-PAGE. The gel is then scanned on a fluorescence gel scanner to visualize the labeled DAGL-α.
-
Data Analysis: The intensity of the fluorescent band corresponding to DAGL-α is quantified. The decrease in fluorescence intensity in the presence of the inhibitor is used to calculate the IC50 value.
Radiometric DAGL-α Activity Assay
This assay directly measures the enzymatic activity of DAGL-α by quantifying the conversion of a radiolabeled substrate.
Protocol:
-
Enzyme Source: Recombinant human DAGL-α expressed in a suitable cell line (e.g., HEK293T) or tissue homogenates are used as the enzyme source.
-
Reaction Mixture: The reaction is typically carried out in a buffer containing Tris-HCl (pH 7.0) and CaCl2.
-
Inhibitor Pre-incubation: The enzyme preparation is pre-incubated with various concentrations of the inhibitor or vehicle for a defined period (e.g., 15 minutes) at 37°C.
-
Substrate Addition: The reaction is initiated by adding the radiolabeled substrate, such as 1-[14C]oleoyl-2-arachidonoyl-sn-glycerol.
-
Reaction and Termination: The reaction is allowed to proceed for a specific time (e.g., 20 minutes) at 37°C and then terminated by the addition of a quench solution (e.g., chloroform/methanol).
-
Lipid Extraction and Separation: Lipids are extracted, and the product (radiolabeled 2-AG) is separated from the substrate using thin-layer chromatography (TLC).
-
Quantification: The amount of radioactivity in the spot corresponding to 2-AG is quantified using a phosphorimager or by scraping the silica and performing liquid scintillation counting. The enzyme activity is calculated, and IC50 values are determined from the dose-response curves.
Experimental Workflow for DAGL Inhibitor Characterization
The discovery and characterization of novel DAGL inhibitors typically follow a structured workflow, progressing from initial high-throughput screening to in-depth in vivo studies.
Caption: Workflow for DAGL Inhibitor Characterization.
References
- 1. Selectivity of Inhibitors of Endocannabinoid Biosynthesis Evaluated by Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A highly selective, reversible inhibitor identified by comparative chemoproteomics modulates diacylglycerol lipase activity in neurons - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Laboratory Chemicals: A General Guide
Disclaimer: The following information provides a general framework for the safe disposal of laboratory chemicals. The specific identity and hazards of the chemical designated "LEI105" are not definitively provided in the search results. Therefore, it is imperative that you consult the Safety Data Sheet (SDS) specific to your chemical and adhere to all local, regional, and national regulations, as well as your institution's specific environmental health and safety (EHS) protocols. The information for "0.1 M Lead Perchlorate VS (USP105)" is used here as an illustrative example of handling a hazardous chemical.
Essential Safety and Logistical Information
Proper disposal of laboratory chemicals is a critical component of laboratory safety and environmental responsibility. The procedures outlined below are designed to provide researchers, scientists, and drug development professionals with a clear, step-by-step guide to ensure that chemical waste is handled and disposed of in a safe and compliant manner.
Step-by-Step Disposal Protocol
Step 1: Chemical Identification and Hazard Assessment
-
Positive Identification: Accurately identify the chemical to be disposed of. If the identity of "this compound" is uncertain, do not proceed. Contact your institution's EHS department for guidance on unknown chemical disposal.
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information regarding the chemical's hazards, handling, storage, and disposal. For example, the SDS for "0.1 M Lead Perchlorate VS (USP105)" indicates it is a reproductive toxin.[1]
-
Hazard Evaluation: Based on the SDS, determine the specific hazards associated with the chemical (e.g., corrosive, flammable, reactive, toxic, radioactive).
Step 2: Personal Protective Equipment (PPE)
-
Select Appropriate PPE: Before handling any chemical waste, don the appropriate PPE as specified in the SDS. This typically includes:
-
Eye Protection: Safety glasses or goggles. For more hazardous materials, a face shield may be necessary.
-
Hand Protection: Chemically resistant gloves appropriate for the specific chemical being handled.
-
Protective Clothing: A lab coat is standard. For highly toxic or corrosive materials, an apron or chemical-resistant suit may be required.
-
Respiratory Protection: May be necessary if handling volatile chemicals or generating aerosols.
-
Step 3: Waste Segregation and Containment
-
Segregate Waste Streams: Never mix different types of chemical waste unless explicitly instructed to do so by your EHS department. Common segregation categories include:
-
Halogenated solvents
-
Non-halogenated solvents
-
Corrosive waste (acids and bases, kept separate)
-
Heavy metal waste
-
Solid chemical waste
-
-
Use Approved Containers: Chemical waste must be collected in containers that are compatible with the chemical. The container must be in good condition, with a secure, leak-proof lid.
-
Label Containers Clearly: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (e.g., "Flammable," "Corrosive").
Step 4: Storage and Disposal
-
Temporary Storage: Store waste containers in a designated, well-ventilated, and secure satellite accumulation area.
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the full waste containers. Do not pour any chemical waste down the drain or dispose of it in the regular trash unless explicitly permitted by your EHS department for specific, non-hazardous substances.
Hazard Summary for 0.1 M Lead Perchlorate VS (USP105)
The following table summarizes the hazards associated with "0.1 M Lead Perchlorate VS (USP105)" as an example of data that should be extracted from an SDS.
| Hazard Classification | Hazard Statement | Precautionary Statements |
| Reproductive Toxicity | H360Df: May damage the unborn child. Suspected of damaging fertility. | P201: Obtain special instructions before use.P202: Do not handle until all safety precautions have been read and understood.P280: Wear protective gloves/protective clothing/eye protection/face protection.P308+P313: IF exposed or concerned: Get medical advice/attention.P405: Store locked up.P501: Dispose of contents/container in accordance with local/regional/national/international regulations. |
Data extracted from the Safety Data Sheet for 0.1 M Lead Perchlorate VS (USP105).[1]
Experimental Protocols
Detailed experimental protocols involving the use of any chemical should always be reviewed and approved by your institution's safety committee. These protocols must include a specific section on waste disposal that aligns with the procedures outlined above and any additional requirements based on the specific experiment.
Visualizing the Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of laboratory chemical waste.
References
Essential Safety and Handling Protocols for LEI105 (0.1 M Lead Perchlorate VS)
Disclaimer: The information provided is based on the safety data sheet for "0.1 M Lead Perchlorate VS (USP105)," which is presumed to be the substance identified as LEI105. It is imperative to consult the specific safety data sheet (SDS) provided with your product and adhere to your institution's safety protocols.
This guide furnishes immediate, critical safety and logistical information for the handling and disposal of this compound, a solution containing Lead(II) perchlorate trihydrate. The content is tailored for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Classification
This compound is classified as a hazardous substance requiring stringent safety measures. The primary component, Lead(II) perchlorate trihydrate, poses significant health risks.
| Hazard Classification | Code | Description |
| Reproductive Toxicity | Repr. 1A | H360Df: May damage the unborn child. Suspected of damaging fertility.[1] |
| Oxidizing Solids | Ox. Sol. 2 | H272: May intensify fire; oxidizer.[2] |
| Acute Toxicity (Oral) | Acute Tox. 4 | H302: Harmful if swallowed. |
| Acute Toxicity (Inhalation) | Acute Tox. 4 | H332: Harmful if inhaled. |
| Carcinogenicity | Carcinogenicity 1B | H350: May cause cancer.[3] |
| Specific Target Organ Toxicity (Repeated Exposure) | STOT RE 2 | H373: May cause damage to organs through prolonged or repeated exposure.[4] |
| Hazardous to the Aquatic Environment | Aquatic Chronic 1 | H410: Very toxic to aquatic life with long lasting effects. |
Personal Protective Equipment (PPE)
Strict adherence to the use of appropriate personal protective equipment is mandatory to minimize exposure.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or face shield. | Protects against splashes and airborne particles.[1][3] |
| Hand Protection | Protective gloves (e.g., nitrile rubber, neoprene, or Viton®). | Prevents skin contact. Inspect gloves for degradation or breakthrough before use.[2] |
| Skin and Body Protection | Protective clothing to prevent skin exposure. | Minimizes the risk of skin contact with the substance.[1][3] |
| Respiratory Protection | Required when dusts are generated. Use a NIOSH-approved respirator with a P3 filter. | Protects against inhalation of harmful dusts and aerosols. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for laboratory safety and environmental protection.
Step-by-Step Handling and Storage Protocol
-
Obtain Special Instructions: Before use, obtain and thoroughly read all safety precautions.[1][3]
-
Work in a Designated Area: Conduct all work in a chemical fume hood to ensure adequate ventilation.[3]
-
Don Appropriate PPE: Wear the specified personal protective equipment at all times.[1][3]
-
Avoid Inhalation and Contact: Do not breathe dust and avoid contact with skin and eyes.[5]
-
Prevent Fire Hazards: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. Do not store near combustible materials.[3][5]
-
Maintain Good Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2]
-
Secure Storage: Store in a tightly closed, labeled container in a cool, dry, and well-ventilated area. Store locked up.[1][3][5]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |
Disposal Plan
Proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: This material and its container must be disposed of as hazardous waste.[5]
-
Container Management: Do not mix with other waste. Leave the chemical in its original container. Handle uncleaned containers as you would the product itself.[6]
-
Disposal Method: Dispose of contents and container in accordance with local, regional, national, and international regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.[1][6]
-
Environmental Precautions: Avoid release to the environment. Prevent the product from entering drains.[5][6]
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the logical steps for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
